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cis-beta-Octenoic acid

Cat. No.: B15492334
CAS No.: 5169-51-7
M. Wt: 142.20 g/mol
InChI Key: IWPOSDLLFZKGOW-WAYWQWQTSA-N
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Description

cis-beta-Octenoic acid, also known as (Z)-3-octenoic acid, is a monounsaturated fatty acid with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . Its CAS Registry Number is 5169-51-7 . This compound is characterized by a distinctive multi-faceted odor profile, prominently featuring green, fruity, and fatty notes, along with waxy, dairy, melon, oily, cheesy, milky, and pear undertones . In industrial applications, it is of significant interest in the field of fragrance and flavor chemistry due to this complex sensory profile. Current research and development efforts are focused on efficient synthesis and purification strategies for similar medium-chain cis-2- and cis-3-alkenoic acids, highlighting a growing interest in this class of compounds for specialized applications . According to industry assessments, this material has no usage restrictions across various product categories, including those applied to lips, skin, and hair . This product is intended for research use only (RUO) and is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B15492334 cis-beta-Octenoic acid CAS No. 5169-51-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5169-51-7

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(Z)-oct-3-enoic acid

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10)/b6-5-

InChI Key

IWPOSDLLFZKGOW-WAYWQWQTSA-N

Isomeric SMILES

CCCC/C=C\CC(=O)O

Canonical SMILES

CCCCC=CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

cis-beta-Octenoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of cis-beta-Octenoic Acid, also known as (Z)-3-Octenoic acid. Due to a notable lack of specific experimental data in scientific literature and databases for the (Z)- isomer, this guide synthesizes established chemical principles to provide a representative synthesis protocol. It includes the compound's identity, a proposed detailed experimental methodology for its synthesis via partial hydrogenation, and tabulated physicochemical properties. It is critical to note that the available quantitative experimental data predominantly corresponds to the (E)- or trans- isomer. To date, no specific biological activities or associations with signaling pathways have been reported for (Z)-3-Octenoic acid in the accessible literature.

Chemical Identity and Structure

This compound is an unsaturated medium-chain fatty acid. The designation "cis" or "(Z)" refers to the stereochemistry of the substituents on the double bond, where the higher-priority groups are on the same side. The "beta" or "3" indicates the position of this double bond starting from the carboxyl group.

IdentifierValueSource
IUPAC Name (Z)-oct-3-enoic acid[1]
Synonyms This compound, (Z)-3-Octenoic acid, cis-Oct-3-enoic acid[1]
CAS Number 5169-51-7
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
InChI Key IWPOSDLLFZKGOW-WAYWQWQTSA-N[1]
SMILES CCCC/C=C\CC(=O)O[1]

Chemical Structure:

Physicochemical Properties

Specific, experimentally verified physicochemical data for (Z)-3-Octenoic acid (CAS 5169-51-7) is scarce in public-domain literature. The data presented in the following table corresponds to 3-Octenoic acid (CAS 1577-19-1) , which is often a mixture of isomers or the more common trans-isomer. This data should be considered representative but may not precisely reflect the properties of the pure (Z)- isomer.

PropertyValueSource
Boiling Point 240-242 °C (at 760 mmHg)
Density 0.928 - 0.938 g/cm³ (at 20 °C)
Refractive Index 1.443 - 1.450 (at 20 °C)
Solubility Slightly soluble in water; Soluble in most organic solvents.
pKa (Predicted) 4.51 ± 0.10

Spectral Data

No experimentally derived spectral data (NMR, IR, MS) for pure (Z)-3-Octenoic acid is readily available. For analytical purposes, the following characteristic signals would be expected:

  • ¹H NMR: Olefinic protons (~5.4-5.6 ppm) with a cis-coupling constant (J ≈ 10-12 Hz), an alpha-methylene group (~3.1 ppm), and aliphatic protons.

  • ¹³C NMR: Carboxyl carbon (~178-180 ppm), two sp² carbons of the double bond (~120-135 ppm), and several sp³ carbons.

  • IR Spectroscopy: A broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1710 cm⁻¹), a C=C stretch (~1650 cm⁻¹), and a C-H bend for the cis-alkene (~700 cm⁻¹).

Experimental Protocols

Synthesis of (Z)-3-Octenoic Acid

The most established and stereoselective method for synthesizing a (Z)- or cis-alkene is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst.[2][3][4] This process, known as a syn-addition, adds two hydrogen atoms to the same face of the triple bond, ensuring the formation of the cis-alkene.[2][4]

Objective: To synthesize (Z)-3-Octenoic acid from 3-Octynoic acid via catalytic hydrogenation.

Materials:

  • 3-Octynoic acid

  • Lindlar's catalyst (5% Palladium on CaCO₃, poisoned with lead acetate)

  • Quinoline (optional, as a co-poison to increase selectivity)

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., Ethanol, Ethyl Acetate, or Hexane)

  • Standard glassware for atmospheric or low-pressure reactions (e.g., three-neck flask, gas burette/balloon, condenser)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (e.g., Büchner funnel with Celite or a syringe filter)

  • Rotary evaporator

Methodology:

  • Catalyst Suspension: In a suitable reaction flask, suspend Lindlar's catalyst (e.g., 50-100 mg per 1 gram of alkyne) in the chosen anhydrous solvent (e.g., 20 mL).

  • System Purge: Seal the flask and purge the system with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen, which can pose a safety hazard with hydrogen and deactivate the catalyst.

  • Reactant Addition: Dissolve 3-Octynoic acid in the anhydrous solvent and add it to the reaction flask via a syringe or dropping funnel. If using, add a small amount of quinoline (typically 1 equivalent by weight relative to the catalyst).

  • Hydrogenation: Purge the system with hydrogen gas, then maintain a positive pressure of H₂ using a balloon or a gas burette.

  • Reaction Monitoring: Vigorously stir the mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen gas or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting alkyne. The reaction must be stopped promptly upon consumption of one molar equivalent of hydrogen to prevent over-reduction to the fully saturated octanoic acid.

  • Catalyst Removal: Once the reaction is complete, purge the system again with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite or a suitable filter to completely remove the heterogeneous Lindlar's catalyst.

  • Solvent Evaporation: Wash the filter cake with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude (Z)-3-Octenoic acid can be purified further, if necessary, by techniques such as vacuum distillation or column chromatography.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of (Z)-3-Octenoic acid.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 3-Octynoic Acid + Solvent Setup Combine Reactants & Purge with N₂ Start->Setup Catalyst Lindlar's Catalyst + Quinoline Catalyst->Setup Hydrogenation Introduce H₂ Gas Stir at RT Setup->Hydrogenation H₂ atmosphere Monitoring Monitor H₂ Uptake (TLC / GC) Hydrogenation->Monitoring Filter Purge with N₂ Filter Catalyst Monitoring->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate Purify Vacuum Distillation (Optional) Evaporate->Purify End (Z)-3-Octenoic Acid Purify->End

Figure 1: Experimental workflow for the synthesis of (Z)-3-Octenoic acid.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no specific studies detailing the biological activity of (Z)-3-Octenoic acid. Consequently, there is no information linking this compound to any known signaling pathways or providing a basis for its consideration in drug development at this time. Its general classification as a medium-chain fatty acid suggests it would be involved in lipid metabolism, but specific effects beyond this are uncharacterized.

Conclusion

(Z)-3-Octenoic acid is a well-defined chemical entity for which specific experimental data remains largely unpublished. While its identity is clear, researchers must rely on data from its trans-isomer for estimations of its physical properties. A reliable synthesis can be achieved through the stereoselective partial hydrogenation of 3-octynoic acid. The absence of any reported biological activity underscores a significant gap in the scientific understanding of this compound, presenting an opportunity for novel research in the fields of biochemistry and pharmacology.

References

(Z)-oct-3-enoic Acid: A Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-oct-3-enoic acid is a short-chain unsaturated fatty acid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, natural occurrence, and biochemical context. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Discovery

The precise historical details surrounding the initial discovery of (Z)-oct-3-enoic acid, including the specific researchers and the exact date and context of its first identification, are not well-documented in readily available scientific literature. The discovery of many short-chain fatty acids dates back to the early days of natural product chemistry, and detailed records of the first isolation and characterization of every isomer are not always available. However, the discovery of essential fatty acids by George and Mildred Burr in 1929 laid the groundwork for the broader investigation of unsaturated fatty acids and their biological significance.[1]

Natural Occurrence

(Z)-oct-3-enoic acid has been reported to occur in the plant kingdom, most notably in Burdock (Arctium lappa). While several studies have analyzed the volatile compounds and fatty acid composition of Burdock root, the explicit confirmation of the (Z)-isomer of oct-3-enoic acid and its concentration remains an area for further investigation.

Table 1: Natural Sources of oct-3-enoic acid

SourcePlant PartMethod of AnalysisIsomer IdentifiedConcentrationReference
Arctium lappa L.RootNot specifiedNot specifiedData available[2]

It is important to note that while "oct-3-enoic acid" has been identified in Arctium lappa, the stereochemistry is often not specified in older literature. Modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are capable of separating and identifying different isomers, but many comprehensive analyses of Burdock's volatile compounds do not list (Z)-oct-3-enoic acid as a detected analyte. This could indicate that it is a minor component of the plant's chemical profile or that the specific extraction and analytical methods used were not optimized for its detection.

Biosynthesis

The biosynthesis of unsaturated fatty acids in plants is a well-established pathway. It begins with the de novo synthesis of saturated fatty acids in the plastids. A series of desaturase enzymes then introduce double bonds into the fatty acid chains. The formation of a cis (Z) double bond is a common enzymatic process in plant biochemistry.

The following diagram illustrates a generalized pathway for the biosynthesis of unsaturated fatty acids in plants, which would include the precursors for an eight-carbon unsaturated fatty acid like (Z)-oct-3-enoic acid.

Unsaturated_Fatty_Acid_Biosynthesis cluster_legend Legend Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Saturated Fatty Acid (C8) Saturated Fatty Acid (C8) Malonyl-CoA->Saturated Fatty Acid (C8) FAS (Z)-oct-3-enoic acid (Z)-oct-3-enoic acid Saturated Fatty Acid (C8)->(Z)-oct-3-enoic acid Desaturase ACC ACC: Acetyl-CoA Carboxylase FAS FAS: Fatty Acid Synthase

Caption: Generalized biosynthesis of (Z)-oct-3-enoic acid.

Experimental Protocols

Isolation and Identification from Natural Sources

The following is a generalized experimental protocol for the extraction, isolation, and identification of (Z)-oct-3-enoic acid from a plant matrix like Arctium lappa root, based on established methods for short-chain fatty acid analysis.

1. Sample Preparation and Extraction:

  • Objective: To extract volatile and semi-volatile compounds, including short-chain fatty acids, from the plant material.

  • Procedure:

    • Fresh or dried root material is ground to a fine powder.

    • A known quantity of the powdered material is subjected to headspace solid-phase microextraction (HS-SPME) or solvent extraction.

      • HS-SPME: The sample is placed in a sealed vial and heated to release volatile compounds, which are then adsorbed onto an SPME fiber.

      • Solvent Extraction: The sample is extracted with an organic solvent such as a mixture of chloroform and methanol. The extract is then washed and concentrated.

2. Derivatization (for GC-MS analysis):

  • Objective: To convert the carboxylic acid to a more volatile ester for improved chromatographic separation and detection by GC-MS.

  • Procedure:

    • The extracted sample is treated with a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form trimethylsilyl (TMS) esters.

    • Alternatively, methylation can be performed using diazomethane or boron trifluoride-methanol complex to form fatty acid methyl esters (FAMEs).

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Objective: To separate, identify, and quantify the components of the derivatized extract.

  • Procedure:

    • An aliquot of the derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a wax-type or a mid-polar column like a phenyl-methylpolysiloxane).

    • The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column stationary phase.

    • The separated compounds are introduced into a mass spectrometer, which ionizes the molecules and fragments them.

    • The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison to a spectral library (e.g., NIST) and a synthesized (Z)-oct-3-enoic acid standard.

    • Quantification is achieved by comparing the peak area of the analyte to that of an internal standard added at a known concentration.

The following diagram outlines the general workflow for the analysis of (Z)-oct-3-enoic acid.

Experimental_Workflow Plant_Material Plant Material (e.g., Arctium lappa root) Extraction Extraction (HS-SPME or Solvent) Plant_Material->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Identification GCMS_Analysis->Data_Processing

Caption: Workflow for (Z)-oct-3-enoic acid analysis.

Potential Signaling Pathways

While no specific signaling pathways have been definitively elucidated for (Z)-oct-3-enoic acid, the well-studied pathways of other short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate provide a potential framework for its biological activity. These SCFAs are known to act as signaling molecules through two primary mechanisms:

  • Activation of G-protein-coupled receptors (GPCRs): SCFAs can bind to and activate specific GPCRs, such as GPR41 and GPR43, which are expressed on the surface of various cell types, including immune cells and intestinal epithelial cells. This can trigger downstream signaling cascades that modulate cellular functions.

  • Inhibition of histone deacetylases (HDACs): SCFAs, particularly butyrate, can enter cells and inhibit the activity of HDACs. This leads to changes in chromatin structure and gene expression, influencing processes like cell proliferation, differentiation, and apoptosis.

Given its structural similarity to other SCFAs, it is plausible that (Z)-oct-3-enoic acid could interact with similar molecular targets.

The diagram below illustrates the general signaling pathways of short-chain fatty acids, which may be relevant for (Z)-oct-3-enoic acid.

SCFA_Signaling SCFA (Z)-oct-3-enoic acid (Hypothesized) GPCR G-protein-coupled Receptor (e.g., GPR41, GPR43) SCFA->GPCR HDAC Histone Deacetylase SCFA->HDAC Inhibition Cell_Signaling Intracellular Signaling Cascades GPCR->Cell_Signaling Cellular_Response1 Cellular Response (e.g., Immune Modulation) Cell_Signaling->Cellular_Response1 Gene_Expression Altered Gene Expression HDAC->Gene_Expression Cellular_Response2 Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response2

Caption: Hypothesized signaling of (Z)-oct-3-enoic acid.

Conclusion

(Z)-oct-3-enoic acid is a naturally occurring short-chain unsaturated fatty acid with its presence suggested in Arctium lappa. While its initial discovery is not clearly documented, established analytical methods can be adapted for its definitive identification and quantification from natural sources. Future research should focus on confirming the stereochemistry and concentration of this compound in various natural products and exploring its potential biological activities and involvement in cellular signaling pathways, drawing parallels from the known functions of other short-chain fatty acids. This will be crucial for unlocking its potential applications in research, drug development, and other scientific fields.

References

The Enigmatic Pathway of cis-β-Octenoic Acid: A Technical Guide to a Putative Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-β-Octenoic acid, a medium-chain fatty acid with a unique cis double bond at the third carbon, presents a fascinating case in lipid biochemistry. While its presence has been noted in some natural sources, a definitive biosynthetic pathway remains to be fully elucidated in the scientific literature. This technical guide consolidates our current understanding of fatty acid biosynthesis to propose a putative pathway for cis-β-octenoic acid. It provides a framework for researchers by outlining potential enzymatic steps, relevant experimental protocols for pathway elucidation, and a foundation for future investigations into the biological significance and potential therapeutic applications of this intriguing molecule.

Introduction to Fatty Acid Biosynthesis

Fatty acids are fundamental building blocks for a vast array of lipids, serving critical roles in energy storage, membrane structure, and cellular signaling. Their synthesis is a highly conserved and regulated process across different organisms. The de novo synthesis of fatty acids primarily occurs in the cytoplasm and involves the sequential addition of two-carbon units derived from acetyl-CoA.

The formation of unsaturated fatty acids, which contain one or more double bonds, follows distinct pathways. In aerobic organisms, desaturase enzymes introduce double bonds into saturated fatty acyl chains. In contrast, many bacteria utilize an anaerobic pathway where a double bond is introduced at an early stage of the fatty acid elongation cycle.

A Putative Biosynthetic Pathway for cis-β-Octenoic Acid

Based on the principles of anaerobic unsaturated fatty acid biosynthesis, we propose a putative pathway for the formation of cis-β-octenoic acid. This pathway hinges on the action of a specific β-hydroxyacyl-ACP dehydratase capable of generating a cis-β,γ double bond from a C8 intermediate.

The proposed pathway initiates with the standard fatty acid synthesis cycle:

  • Chain Initiation: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC).

  • Elongation Cycles: The fatty acid synthase (FAS) complex catalyzes the iterative condensation of malonyl-ACP with a growing acyl-ACP chain. For the synthesis of an 8-carbon chain, three rounds of elongation occur.

  • Formation of the C8 Intermediate: After three elongation cycles, a β-hydroxyoctanoyl-ACP intermediate is formed.

The critical branching point from saturated fatty acid synthesis is the dehydration of this β-hydroxyoctanoyl-ACP intermediate.

Key Enzymatic Step:

A specialized β-hydroxyoctanoyl-ACP dehydratase would catalyze the removal of a water molecule to introduce a double bond. Crucially, this enzyme would exhibit stereospecificity to form a cis-3-octenoyl-ACP, rather than the typical trans-2-enoyl-ACP seen in saturated fatty acid synthesis.

This proposed mechanism is analogous to the action of FabA, a β-hydroxydecanoyl-ACP dehydrase found in E. coli, which introduces a cis-3-decenoyl bond during the synthesis of unsaturated fatty acids.[1]

The final step would be the release of the free fatty acid:

  • Thioesterase Action: A thioesterase would hydrolyze the acyl-ACP bond to release cis-β-octenoic acid.

Below is a DOT language script for the proposed biosynthetic pathway.

cis_beta_Octenoic_Acid_Biosynthesis Putative Biosynthesis of cis-beta-Octenoic Acid Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC FAS_Complex Fatty Acid Synthase (FAS) Complex Malonyl_CoA->FAS_Complex Beta_Hydroxyoctanoyl_ACP beta-Hydroxyoctanoyl-ACP FAS_Complex->Beta_Hydroxyoctanoyl_ACP 3 Elongation Cycles Putative_Dehydratase Putative cis-beta-Dehydratase Beta_Hydroxyoctanoyl_ACP->Putative_Dehydratase Saturated_Pathway To Saturated Fatty Acid Synthesis Beta_Hydroxyoctanoyl_ACP->Saturated_Pathway cis_3_Octenoyl_ACP cis-3-Octenoyl-ACP Putative_Dehydratase->cis_3_Octenoyl_ACP Dehydration Thioesterase Thioesterase cis_3_Octenoyl_ACP->Thioesterase cis_beta_Octenoic_Acid This compound Thioesterase->cis_beta_Octenoic_Acid Hydrolysis

Caption: Putative biosynthetic pathway for cis-β-octenoic acid.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature for the biosynthesis of cis-β-octenoic acid. Research in this area would need to establish key parameters. The following table outlines the types of data that would be crucial for characterizing this pathway.

ParameterDescriptionUnits
Enzyme Kinetics
Km (Putative Dehydratase)Michaelis constant for β-hydroxyoctanoyl-ACP.µM
kcat (Putative Dehydratase)Catalytic constant (turnover number).s-1
kcat/Km (Putative Dehydratase)Catalytic efficiency.M-1s-1
Product Yield
In vivo concentrationCellular concentration of cis-β-octenoic acid in a producing organism.µg/g dry cell weight
In vitro conversion rateRate of conversion of precursor to product in an enzymatic assay.nmol/min/mg protein

Experimental Protocols for Pathway Elucidation

To validate the proposed pathway and gather the necessary quantitative data, a series of experiments would be required.

Identification of Putative Genes and Enzymes
  • Bioinformatic Analysis: Homology searches using known β-hydroxyacyl-ACP dehydratases (e.g., FabA) against the genomes of organisms known to produce C8 fatty acids or those found in environments where cis-β-octenoic acid might be present.

  • Gene Knockout and Complementation: In a candidate organism, knockout of the putative dehydratase gene should abolish cis-β-octenoic acid production. Re-introduction of the wild-type gene should restore its synthesis.

In Vitro Enzyme Assays
  • Cloning and Expression: The candidate dehydratase gene would be cloned into an expression vector (e.g., E. coli) to produce the recombinant enzyme.

  • Synthesis of Substrate: The substrate, β-hydroxyoctanoyl-ACP, would need to be synthesized enzymatically or chemically.

  • Enzyme Activity Assay:

    • Reaction Mixture: A typical reaction would contain the purified enzyme, β-hydroxyoctanoyl-ACP, and a suitable buffer.

    • Incubation: The reaction would be incubated at an optimal temperature and for a specific time.

    • Product Detection: The formation of cis-3-octenoyl-ACP would be monitored. This can be done by hydrolyzing the ACP moiety and analyzing the resulting fatty acid by gas chromatography-mass spectrometry (GC-MS).

    • Kinetic Analysis: By varying the substrate concentration, the kinetic parameters (Km and Vmax) can be determined.

In Vivo Labeling Studies
  • Precursor Feeding: A culture of the producing organism would be fed with a labeled precursor, such as 13C- or 14C-labeled acetate or octanoate.

  • Lipid Extraction: After a period of growth, the cellular lipids would be extracted.

  • Analysis: The fatty acids would be derivatized (e.g., to fatty acid methyl esters - FAMEs) and analyzed by GC-MS to trace the incorporation of the label into cis-β-octenoic acid, confirming its de novo synthesis.

The following diagram illustrates a general experimental workflow for identifying and characterizing the enzymes involved in the proposed pathway.

Experimental_Workflow Experimental Workflow for Pathway Elucidation Bioinformatics Bioinformatic Analysis (Homology Search) Gene_ID Candidate Gene Identification Bioinformatics->Gene_ID Cloning Cloning and Heterologous Expression Gene_ID->Cloning Knockout Gene Knockout in Native Host Gene_ID->Knockout Purification Enzyme Purification Cloning->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis Product Analysis (GC-MS) Assay->Analysis Kinetics Enzyme Kinetics Determination Analysis->Kinetics Phenotype Phenotypic Analysis (Loss of Product) Knockout->Phenotype

Caption: A general experimental workflow for pathway elucidation.

Conclusion and Future Directions

The biosynthesis of cis-β-octenoic acid represents an intriguing area of lipid metabolism that is currently underexplored. The putative pathway presented in this guide, based on the well-established principles of anaerobic unsaturated fatty acid synthesis, provides a solid foundation for future research. Elucidating this pathway will not only fill a gap in our fundamental understanding of fatty acid diversity but may also open avenues for the biotechnological production of this and other novel fatty acids. For drug development professionals, understanding the unique enzymatic steps could offer novel targets for antimicrobial agents, particularly in bacteria that may utilize this pathway. The next steps will require a concerted effort in bioinformatics, molecular biology, and analytical chemistry to identify the key enzymes and validate the proposed biosynthetic route.

References

An In-depth Technical Guide on the Spectroscopic Data of cis-β-Octenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for cis-β-octenoic acid, also known as (Z)-3-octenoic acid. Due to the limited availability of a complete, unified dataset in public databases, this document presents a compilation of the most relevant information found, including data for closely related compounds and general experimental protocols.

Spectroscopic Data Summary

Mass Spectrometry (MS)

The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, aiding in structural elucidation.

Table 1: Mass Spectrometry Data for 3-Octenoic Acid (Isomer Unspecified)

m/zInterpretation
142Molecular Ion [M]⁺
125[M-OH]⁺
99[M-C₂H₅O]⁺
81[C₆H₉]⁺
73[C₄H₉O]⁺
55[C₄H₇]⁺

Note: This data is for "3-octenoic acid" and the stereochemistry of the double bond was not specified in the source.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Infrared (IR) Spectroscopy Data for 3-Octenoic Acid (Isomer Unspecified)

Wavenumber (cm⁻¹)Interpretation
~3000 (broad)O-H stretch (carboxylic acid)
~2960, 2930, 2870C-H stretch (alkane)
~1710C=O stretch (carboxylic acid)
~1650C=C stretch (alkene)
~1410O-H bend (in-plane)
~1280C-O stretch
~940 (broad)O-H bend (out-of-plane)
~720C-H bend (cis-alkene)

Note: This data is for "3-octenoic acid" and the stereochemistry of the double bond was not specified in the source. The C-H bend for a cis-alkene is a characteristic absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although specific experimental data for cis-β-octenoic acid is not available, a hypothetical ¹H and ¹³C NMR data table is presented below based on known chemical shift ranges for similar structures.

Table 3: Predicted ¹H NMR Data for cis-β-Octenoic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12singlet1H-COOH
~5.5-5.8multiplet1HH-3 or H-4
~5.3-5.6multiplet1HH-3 or H-4
~3.1doublet2HH-2
~2.0-2.2multiplet2HH-5
~1.2-1.5multiplet2HH-6
~1.2-1.5multiplet2HH-7
~0.9triplet3HH-8

Table 4: Predicted ¹³C NMR Data for cis-β-Octenoic Acid

Chemical Shift (δ) ppmAssignment
~178C-1 (C=O)
~130C-4
~125C-3
~35C-2
~29C-5
~22C-6
~31C-7
~14C-8

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for cis-β-octenoic acid are not available. However, this section provides generalized methodologies for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact) and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like cis-β-octenoic acid.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_elucidation Structure Elucidation synthesis Synthesis & Purification of cis-beta-Octenoic Acid ms Mass Spectrometry (MS) synthesis->ms Acquire Spectra ir Infrared (IR) Spectroscopy synthesis->ir Acquire Spectra nmr NMR Spectroscopy synthesis->nmr Acquire Spectra ms_data Determine Molecular Weight & Fragmentation ms->ms_data ir_data Identify Functional Groups ir->ir_data nmr_data Elucidate Carbon-Hydrogen Framework nmr->nmr_data elucidation Combine Data for Structure Confirmation ms_data->elucidation Integrate Findings ir_data->elucidation Integrate Findings nmr_data->elucidation Integrate Findings

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to cis-beta-Octenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-beta-Octenoic acid, a monounsaturated medium-chain fatty acid. It details the compound's chemical identity, including its CAS number and IUPAC name, and summarizes its key physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development by consolidating the available technical information on this compound.

Chemical Identification and Properties

This compound , also known by its IUPAC name (Z)-oct-3-enoic acid , is a carboxylic acid with the chemical formula C₈H₁₄O₂.[1] Its unique structure, featuring a cis double bond between the third and fourth carbon atoms, imparts specific chemical and physical characteristics.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
CAS Number 5169-51-7[2]
IUPAC Name (Z)-oct-3-enoic acid[1]
Molecular Formula C₈H₁₄O₂[1][2]
Molecular Weight 142.20 g/mol
Synonyms cis-3-Octenoic acid, (3Z)-Octenoic acid[3]

Synthesis and Experimental Protocols

While a specific, detailed, step-by-step synthesis protocol for this compound was not found in the reviewed literature, general methods for the synthesis of unsaturated fatty acids can be adapted. One common approach involves the Wittig reaction, which is a reliable method for forming carbon-carbon double bonds with stereochemical control.

A plausible synthetic workflow for (Z)-oct-3-enoic acid could be conceptualized as follows:

Synthesis_Workflow start Starting Materials (e.g., Pentanal and a phosphonium ylide derived from a 3-halopropanoic acid ester) wittig Wittig Reaction (cis-selective conditions) start->wittig hydrolysis Ester Hydrolysis wittig->hydrolysis purification Purification (e.g., Chromatography) hydrolysis->purification product (Z)-oct-3-enoic acid purification->product

Caption: A conceptual workflow for the synthesis of (Z)-oct-3-enoic acid.

Experimental Considerations:

  • Stereoselectivity: The key to synthesizing the cis isomer is the choice of Wittig reagent and reaction conditions. Using a non-stabilized ylide or specific salt-free conditions generally favors the formation of the Z-alkene.

  • Purification: Purification of the final product would likely involve column chromatography to separate the desired cis-isomer from any trans-isomer byproduct and other impurities. Characterization would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research detailing the biological activity and the precise signaling pathways modulated by this compound. However, as a medium-chain fatty acid, its biological roles can be contextualized within the broader understanding of fatty acid metabolism and signaling.

Fatty acids are integral components of cellular membranes, serve as energy sources, and act as signaling molecules that can influence various cellular processes.

Potential Areas of Biological Relevance:

  • Metabolic Pathways: It is plausible that this compound can be metabolized through beta-oxidation, contributing to cellular energy production.

  • Signaling Cascades: Fatty acids are known to interact with various receptors and signaling proteins. Potential, though currently uninvestigated, signaling interactions for this compound could involve pathways commonly affected by other fatty acids.

Putative_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cis_beta_Octenoic_acid This compound receptor Membrane/Nuclear Receptors (e.g., PPARs, GPCRs) cis_beta_Octenoic_acid->receptor signaling_cascade Downstream Signaling Cascades (e.g., MAPK, NF-κB) receptor->signaling_cascade gene_expression Modulation of Gene Expression signaling_cascade->gene_expression cellular_response Cellular Responses (e.g., Inflammation, Metabolism) gene_expression->cellular_response

Caption: Putative signaling pathways potentially influenced by this compound.

It is important to emphasize that the involvement of this compound in these specific pathways is speculative and requires experimental validation. The neuropharmacological effects of related terpenoids and the impact of other fatty acids on signaling pathways such as ERK/JNK/p38 suggest potential avenues for future research into the bioactivity of this compound.

Conclusion and Future Directions

This technical guide has consolidated the available information on this compound, highlighting its chemical identity and providing a framework for its synthesis. A significant gap in the current scientific literature exists regarding its specific biological functions and the signaling pathways it may modulate. Future research should focus on developing and publishing detailed synthetic protocols to make this compound more accessible to the research community. Furthermore, comprehensive studies are needed to elucidate its biological activities, including its potential roles in cellular metabolism, signaling, and its pharmacological effects. Such investigations will be crucial in determining the potential applications of this compound in drug development and other scientific disciplines.

References

Solubility and Stability of cis-beta-Octenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of cis-beta-octenoic acid. Given the limited direct data on this specific isomer, this document combines available information on cis-3-octenoic acid with established knowledge of structurally similar short-chain unsaturated fatty acids. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related fields.

Physicochemical Properties of this compound

This compound, also known as cis-3-octenoic acid, is a medium-chain fatty acid. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.196 g/mol [1]
Boiling Point 150 °C at 19 mmHg[1]
Density 0.9352 g/cm³ at 20 °C[1]
Refractive Index 1.4433 at 20 °C[1]

Solubility Profile

Table 1: Estimated Solubility of this compound in Various Solvents

SolventSolvent TypeExpected SolubilityRationale
Water Polar ProticSparingly solubleThe polar carboxylic acid group allows for some interaction with water, but the hydrophobic carbon chain limits overall solubility.
Methanol Polar ProticSolubleThe alcohol can hydrogen bond with the carboxylic acid, and the short alkyl chain of methanol has some affinity for the octenoic acid's carbon tail.
Ethanol Polar ProticSolubleSimilar to methanol, ethanol is a good solvent for many fatty acids.
Acetone Polar AproticSolubleThe polarity of acetone allows for dipole-dipole interactions with the carboxylic acid group.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Dichloromethane NonpolarSolubleThe nonpolar nature of the solvent interacts favorably with the long alkyl chain of the fatty acid.
Hexane NonpolarSolubleThe nonpolar solvent readily dissolves the nonpolar carbon tail of the fatty acid.
Toluene NonpolarSolubleAs a nonpolar aromatic solvent, it is expected to be a good solvent for the fatty acid.

Stability Characteristics

The stability of this compound is primarily influenced by the presence of the cis double bond and the carboxylic acid functional group. These features make the molecule susceptible to certain degradation pathways.

Key Degradation Pathways:

  • Oxidation: The allylic position (the carbon atom adjacent to the double bond) is susceptible to radical-mediated oxidation, which can lead to the formation of hydroperoxides and subsequent cleavage of the carbon chain. This process is often accelerated by heat, light, and the presence of metal ions.

  • Isomerization: The cis double bond can isomerize to the more thermodynamically stable trans configuration, particularly in the presence of acid or heat.

  • Esterification: In the presence of alcohols and an acid catalyst, this compound can undergo esterification to form the corresponding ester.

Table 2: Factors Affecting the Stability of this compound

FactorEffect on StabilityMitigation Strategies
Temperature Increased temperature can accelerate oxidation and isomerization.Store at low temperatures.
Light UV light can promote radical formation and subsequent oxidation.Store in amber or opaque containers.
Oxygen Oxygen is a key reactant in the oxidation of unsaturated fatty acids.Store under an inert atmosphere (e.g., nitrogen or argon).
pH Extremes of pH can catalyze hydrolysis of any potential esters or promote other reactions.Maintain a neutral pH for aqueous solutions.
Metal Ions Transition metal ions (e.g., iron, copper) can catalyze oxidative degradation.Use chelating agents (e.g., EDTA) to sequester metal ions.

Experimental Protocols

Accurate determination of the solubility and stability of this compound requires robust experimental protocols. Below are methodologies for these key assessments.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand undisturbed to allow for the separation of the undissolved solute. Alternatively, centrifugation or filtration can be used to separate the solid phase from the saturated solution.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then determined using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability Assessment: Accelerated Stability Study

Accelerated stability studies are used to predict the long-term stability of a substance by subjecting it to stressed conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the desired solvent(s) at a known concentration.

  • Stress Conditions: Aliquots of the solution are stored under various stress conditions, such as elevated temperature (e.g., 40°C, 60°C), exposure to light (e.g., using a photostability chamber), and different pH values. Control samples are stored under normal conditions (e.g., 4°C in the dark).

  • Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis: The concentration of this compound in each sample is quantified using a stability-indicating analytical method (e.g., HPLC or GC-MS) that can separate the parent compound from its degradation products.

  • Data Analysis: The degradation rate is determined by plotting the concentration of this compound as a function of time. The shelf-life can then be estimated by extrapolating the degradation kinetics to the desired storage conditions.

Analytical Methods for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like short-chain fatty acids.

  • Derivatization: To increase volatility and improve chromatographic peak shape, this compound is often derivatized prior to GC-MS analysis. A common method is esterification to form the methyl ester (FAME - Fatty Acid Methyl Ester).

  • Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME analysis) is coupled to a mass spectrometer.

  • Quantification: Quantification is typically performed using an internal standard method to correct for variations in sample preparation and injection volume.

High-Performance Liquid Chromatography (HPLC):

HPLC can also be used for the analysis of short-chain fatty acids.

  • Stationary Phase: A reverse-phase column (e.g., C18) is commonly used.

  • Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a low wavelength (around 210 nm) can be used, as the carboxylic acid group has some absorbance. More specific and sensitive detection can be achieved with a mass spectrometer (LC-MS).

Biological Relevance and Pathway Involvement

While the direct role of this compound in major signaling pathways is not extensively documented, it has been identified as a metabolite in the context of polyhydroxyalkanoate (PHA) metabolism in certain bacteria. Specifically, in Pseudomonas aureofaciens, trans/cis-3-octenoic acid is involved in the biosynthesis and degradation of poly-3-hydroxyoctanoate (PHO)[2][3].

PHO_Metabolism Octanoic_Acid Octanoic Acid Acyl_CoA Octanoyl-CoA Octanoic_Acid->Acyl_CoA Acyl-CoA Synthetase Enoyl_CoA cis-3-Octenoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyoctanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Degradation_Product cis-3-Octenoic Acid Enoyl_CoA->Degradation_Product Thioesterase Hydroxyacyl_CoA->Enoyl_CoA Enoyl-CoA Hydratase PHO Poly-3-hydroxyoctanoate (PHO) Hydroxyacyl_CoA->PHO PHA Synthase PHO->Hydroxyacyl_CoA PHA Depolymerase

References

Cis-beta-Octenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cis-beta-octenoic acid, systematically known as (Z)-oct-3-enoic acid, is a medium-chain fatty acid (MCFA) with the chemical formula C8H14O2.[1] As a member of the unsaturated fatty acid class, its unique structural and chemical properties suggest potential biological activities of interest to the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, potential biological activities inferred from related isomers, and detailed experimental protocols relevant to its study.

Physicochemical Properties

This compound is characterized by an eight-carbon chain with a cis-configured double bond at the third carbon position. This structural feature influences its physical and chemical behavior. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C8H14O2PubChem[1]
Molecular Weight 142.20 g/mol PubChem[1]
IUPAC Name (Z)-oct-3-enoic acidPubChem[1]
Synonyms cis-3-octenoic acid, (3Z)-3-octenoic acidPubChem[1]
CAS Number 5169-51-7PubChem[1]
Chemical Class Medium-Chain Fatty Acid, Unsaturated Fatty AcidPubChem[1]

Synthesis of a Related Isomer: Cis-5-Octenoic Acid

Experimental Protocol: Synthesis of Cis-5-Octenoic Acid

  • Starting Material: 5-octynoic acid

  • Catalyst: W-5 Raney nickel

  • Procedure:

    • Prepare the W-5 Raney nickel catalyst according to the established procedures.

    • In a suitable reaction vessel, dissolve 5-octynoic acid in an appropriate solvent (e.g., ethanol).

    • Add the prepared W-5 Raney nickel catalyst to the solution.

    • Subject the mixture to catalytic hydrogenation under a controlled hydrogen atmosphere until the theoretical equivalent of hydrogen has been absorbed.

    • Monitor the reaction progress to ensure the selective reduction of the triple bond to a cis-double bond without reducing the carboxylic acid functionality.

    • Upon completion, carefully filter the catalyst from the reaction mixture.

    • Remove the solvent under reduced pressure to yield the crude cis-5-octenoic acid.

    • Purify the product using fractional distillation or another suitable chromatographic technique.

Potential Biological Activities and Experimental Investigation (Inferred from Isomers)

Direct experimental data on the biological activity of this compound is limited. However, studies on its isomer, 7-octenoic acid, have revealed potential anti-cancer properties. These findings suggest that this compound may exhibit similar activities, which warrants further investigation.

Anti-Cancer Effects of 7-Octenoic Acid

A study investigating the bioactive compounds from Moringa oleifera Lam. leaf identified 7-octenoic acid as a potential anti-cancer agent against the MDA-MB-231 human breast cancer cell line. The study demonstrated that 7-octenoic acid can induce apoptosis and cause cell cycle arrest.

Quantitative Data from 7-Octenoic Acid Study

ParameterValueCell Line
Concentration for Apoptosis Induction 2.5 mg/mLMDA-MB-231
Effect on Cell Cycle G2/M phase arrestMDA-MB-231
Experimental Protocols for Assessing Anti-Cancer Activity

The following are detailed protocols, adapted from the study on 7-octenoic acid, that can be employed to investigate the potential anti-cancer effects of this compound.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Procedure:

    • Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Apoptosis Detection by Annexin V/7-AAD Staining

  • Objective: To quantify the induction of apoptosis by this compound.

  • Procedure:

    • Treat cancer cells with a predetermined concentration of this compound for 24 hours.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Cell Cycle Analysis

  • Objective: To determine the effect of this compound on cell cycle progression.

  • Procedure:

    • Treat cancer cells with this compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend them in a solution containing RNase A and propidium iodide (PI).

    • Incubate the cells for 30 minutes at 37°C.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the known mechanisms of other unsaturated fatty acids, a plausible hypothesis involves the activation of G protein-coupled receptors (GPCRs) and subsequent downstream signaling cascades. For instance, some unsaturated fatty acids are known to activate GPR120, which can lead to the inhibition of the NF-κB pathway, a key regulator of inflammation.

Below is a hypothetical signaling pathway that could be investigated for this compound.

Hypothetical GPR120-mediated anti-inflammatory signaling pathway for this compound.

Experimental Workflow for Investigating Signaling Pathways

To validate the involvement of the proposed GPR120/NF-κB pathway, the following experimental workflow can be implemented.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Macrophages) Treatment Treatment with This compound Cell_Culture->Treatment LPS_Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->LPS_Stimulation Protein_Extraction Protein Extraction LPS_Stimulation->Protein_Extraction Cytokine_Assay Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay RNA_Extraction RNA Extraction LPS_Stimulation->RNA_Extraction Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Analysis Analysis of Protein Expression (p-IKK, p-IκB, NF-κB) Western_Blot->Analysis RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR Gene_Expression Analysis of Inflammatory Gene Expression RT_qPCR->Gene_Expression

Workflow for investigating the anti-inflammatory effects of this compound.

Conclusion

This compound is a medium-chain fatty acid with potential for biological activity, particularly in the areas of cancer and inflammation, as suggested by studies on its isomers. This technical guide provides a foundation for researchers and drug development professionals to explore its therapeutic potential. The provided physicochemical data, inferred biological activities, and detailed experimental protocols offer a starting point for systematic investigation. Future research should focus on confirming the biological effects of this compound and elucidating its precise mechanisms of action and signaling pathways.

References

A Technical Guide to Quantum Chemical Calculations of Cis-beta-Octenoic Acid: Exploring Molecular Properties for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-beta-octenoic acid, a monounsaturated fatty acid, presents a subject of interest in various biochemical pathways and potential therapeutic applications. Understanding its molecular geometry, electronic structure, and reactivity is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics. Quantum chemical calculations offer a powerful in-silico approach to investigate these properties at the atomic level, providing insights that complement experimental studies. This technical guide outlines the application of quantum chemical methods to characterize this compound, providing a foundational understanding for its role in drug development.

Methodology: A Framework for In-Silico Analysis

The computational investigation of this compound would typically employ Density Functional Theory (DFT), a robust method for determining the electronic structure of molecules.

Computational Protocol:

  • Structure Preparation: The initial 3D structure of this compound is constructed using molecular modeling software. The IUPAC name for this molecule is (Z)-oct-3-enoic acid[1].

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. A common and effective approach involves using a functional such as B3LYP or M06-2X combined with a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also yield important thermodynamic data.

  • Property Calculations: With the optimized geometry, a range of molecular properties can be calculated. These include:

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular reactivity.

    • Natural Bond Orbital (NBO) Analysis: To determine atomic charges and analyze charge distribution within the molecule.

    • Thermochemical Analysis: To compute thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy.

The following diagram illustrates a typical workflow for these quantum chemical calculations.

Quantum_Chemical_Calculation_Workflow A 1. Initial Molecular Structure of this compound B 2. Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D E 4. Calculation of Molecular Properties D->E F Molecular Electrostatic Potential (MEP) E->F Intermolecular Interactions G Frontier Molecular Orbitals (HOMO/LUMO) E->G Reactivity H Natural Bond Orbital (NBO) Analysis E->H Charge Distribution I Thermochemical Analysis E->I Thermodynamics

A typical workflow for quantum chemical calculations.

Data Presentation: Hypothetical Calculated Properties

The following tables summarize the types of quantitative data that would be obtained from quantum chemical calculations on this compound. The values presented are illustrative and based on typical results for similar unsaturated carboxylic acids.

Table 1: Optimized Geometric Parameters

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=C1.34
C-C1.50
C-O1.35
C=O1.21
O-H0.97
Bond Angles (°) C=C-C125.0
C-C-C112.0
C-C=O124.0
C-O-H108.0
Dihedral Angle (°) H-C=C-H (cis)0.0

Table 2: Calculated Thermodynamic and Electronic Properties

PropertyValueUnit
Thermodynamic Properties
EnthalpyValuekcal/mol
Gibbs Free EnergyValuekcal/mol
EntropyValuecal/mol·K
Electronic Properties
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye

Interpretation of Results and Relevance to Drug Development

The data generated from these calculations provide a detailed picture of this compound's properties, which is invaluable for drug development professionals.

Properties_to_Applications A Computed Properties B Molecular Electrostatic Potential A->B C HOMO-LUMO Gap A->C D Optimized Geometry A->D F Receptor Binding Pocket Interaction B->F G Prediction of Reactivity C->G H Pharmacophore Modeling D->H E Potential Applications F->E G->E H->E

Relationship between computed properties and their applications.
  • Molecular Electrostatic Potential (MEP): The MEP map identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The negatively charged region around the carboxylic acid group, for instance, is a likely site for hydrogen bonding with a biological target. This information is critical for predicting how the molecule might interact with a receptor's binding site.

  • Frontier Molecular Orbitals (HOMO-LUMO Gap): A smaller HOMO-LUMO gap suggests higher chemical reactivity. This parameter can be used to compare the reactivity of this compound with other fatty acids or potential drug candidates.

  • Optimized Geometry: The precise bond lengths and angles determined from geometry optimization are essential for understanding the molecule's three-dimensional shape. This information is a prerequisite for pharmacophore modeling and virtual screening studies.

Conclusion

Quantum chemical calculations provide a robust and insightful framework for the detailed characterization of this compound at the molecular level. The methodologies outlined in this guide, from geometry optimization to the calculation of electronic properties, yield quantitative data that are directly applicable to the field of drug development. By leveraging these computational techniques, researchers can gain a deeper understanding of the structure-activity relationships of this and other fatty acids, ultimately accelerating the discovery and design of new and more effective therapeutic agents.

References

Methodological & Application

Synthesis and Purification of cis-beta-Octenoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and purification of cis-beta-octenoic acid, also known as (Z)-oct-3-enoic acid. The information is intended for use by researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring high-purity unsaturated fatty acids.

Synthesis of this compound via Wittig Reaction

The stereoselective synthesis of this compound can be effectively achieved through the Wittig reaction. This method offers high control over the double bond geometry, favoring the formation of the desired Z-isomer. The overall synthetic strategy involves two main stages: the Wittig olefination to form an ester of this compound, followed by hydrolysis to yield the final carboxylic acid.

A common approach utilizes the reaction of butanal with a stabilized phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide generally favors the formation of the E-isomer; however, specific reaction conditions can be tuned to enhance the yield of the Z-isomer. Alternatively, a non-stabilized ylide can be employed to favor the Z-isomer.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl (Z)-oct-3-enoate via Wittig Reaction

This protocol is adapted from established Wittig reaction procedures.

Materials:

  • (3-Carboxypropyl)triphenylphosphonium bromide

  • Sodium hydride (NaH) or other suitable strong base (e.g., n-butyllithium)

  • Anhydrous dimethylformamide (DMF)

  • Butanal

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend (3-carboxypropyl)triphenylphosphonium bromide in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium hydride (or another strong base) portion-wise to the suspension under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1-2 hours until the formation of the deep red-colored ylide is complete.

  • Cool the reaction mixture back to 0 °C and add a solution of butanal in anhydrous THF dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl (Z)-oct-3-enoate.

Step 2: Alkaline Hydrolysis of Ethyl (Z)-oct-3-enoate

This protocol describes the saponification of the ester to the carboxylic acid.[1]

Materials:

  • Crude ethyl (Z)-oct-3-enoate from Step 1

  • Ethanol

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 2 M)

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude ethyl (Z)-oct-3-enoate in ethanol in a round-bottom flask.

  • Add the NaOH or KOH solution to the flask.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2 with 2 M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

Quantitative Data Summary

StepProductTypical Yield (%)Purity (%)Analytical Method
1Ethyl (Z)-oct-3-enoate60-8085-95 (Z/E mixture)GC-MS, ¹H NMR
2This compound85-95>90¹H NMR, ¹³C NMR

Note: Yields and purity are dependent on reaction scale, purity of reagents, and optimization of reaction conditions.

Purification Methods for this compound

The crude this compound obtained from synthesis typically contains the trans-isomer and other impurities. High purity is often required for research and drug development applications. The following are suitable purification methods.

2.1. Fractional Distillation under Reduced Pressure

Fractional distillation is an effective method for separating cis- and trans-isomers of fatty acids, as they often have slightly different boiling points. Performing the distillation under vacuum is crucial to prevent decomposition of the unsaturated acid at high temperatures.[2]

Experimental Protocol:

  • Set up a fractional distillation apparatus with a vacuum pump and a pressure gauge.

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).

  • Slowly heat the distillation flask in an oil bath.

  • Collect the fractions that distill over at the boiling point of this compound at the given pressure. The cis-isomer typically has a slightly lower boiling point than the trans-isomer.

  • Analyze the collected fractions by GC-MS or NMR to determine their isomeric purity.

2.2. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating high-purity this compound. Reversed-phase chromatography is commonly employed for the separation of fatty acids.[3][4]

Experimental Protocol:

  • Dissolve the crude this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Set up a preparative HPLC system with a C18 column.

  • Equilibrate the column with the mobile phase (e.g., a gradient of acetonitrile in water with a small amount of acid like trifluoroacetic acid to improve peak shape).

  • Inject the sample onto the column.

  • Monitor the elution of the compounds using a UV detector (typically around 210 nm for the carboxylic acid group).

  • Collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified product.

Quantitative Data Summary for Purification

MethodStarting Purity (%)Final Purity (%)Recovery (%)
Fractional Distillation>90>9860-80
Preparative HPLC>90>9970-90

Note: Purity and recovery rates are dependent on the initial purity of the crude product and the optimization of the purification conditions.

Experimental Workflows and Logical Relationships

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Wittig_Reaction Wittig Reaction: Butanal + Ylide Start->Wittig_Reaction 1 Ester_Formation Formation of Ethyl (Z)-oct-3-enoate Wittig_Reaction->Ester_Formation 2 Hydrolysis Alkaline Hydrolysis Ester_Formation->Hydrolysis 3 Acidification Acidification with HCl Hydrolysis->Acidification 4 Crude_Product Crude this compound Acidification->Crude_Product 5

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Purification_Workflow cluster_purification Purification of this compound Crude_Product Crude Product Choice Purification Method? Crude_Product->Choice Distillation Fractional Distillation (Reduced Pressure) Choice->Distillation High Boiling Point HPLC Preparative HPLC Choice->HPLC High Purity Needed Pure_Product Pure this compound Distillation->Pure_Product HPLC->Pure_Product

Caption: Decision workflow for the purification of this compound.

Note: No signaling pathways involving this compound were identified in the literature search.

References

Application Notes and Protocols for the GC-MS Analysis of cis-beta-Octenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-beta-Octenoic acid, also known as (Z)-oct-3-enoic acid, is an unsaturated medium-chain fatty acid. The analysis of such fatty acids is crucial in various research fields, including metabolomics, drug discovery, and food science, due to their potential biological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the successful GC-MS analysis of this compound.

I. Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. Note that values can vary depending on the specific instrumentation and experimental conditions. Data for the methyl ester derivative is provided, as derivatization is a standard and recommended procedure for fatty acid analysis by GC-MS.

ParameterValueNotes
Compound This compound methyl esterDerivatized form for GC-MS analysis.
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Boiling Point (Est.) 180-190 °CFor the methyl ester.
Key Mass Fragments (m/z) 55, 67, 81, 95, 125, 156 (M+)Based on typical fragmentation of unsaturated FAMEs. The molecular ion (M+) at m/z 156 may be of low abundance in Electron Ionization (EI).
Limit of Detection (LOD) 0.05 - 5 ng/mLHighly dependent on the instrument and method.
Limit of Quantification (LOQ) 0.1 - 10 ng/mLHighly dependent on the instrument and method.
Linear Range 0.1 - 100 µg/mLTypical range for quantitative analysis.

II. Experimental Protocols

A. Sample Preparation and Derivatization

Accurate and reproducible sample preparation is critical for reliable GC-MS analysis. For this compound, which is a carboxylic acid, derivatization is necessary to increase its volatility and thermal stability. The most common derivatization method is the conversion to its fatty acid methyl ester (FAME).

Protocol: Methyl Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This is a widely used and effective method for the esterification of fatty acids.

Materials:

  • Sample containing this compound (e.g., biological extract, reaction mixture)

  • Methanol (anhydrous)

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane or Heptane (GC grade)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Glass test tubes with Teflon-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Aliquoting: Transfer a known amount of the sample (e.g., 1-10 mg of lipid extract or an appropriate volume of a liquid sample) into a glass test tube.

  • Solvent Evaporation: If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Methanolysis: Add 1 mL of methanol to the dried sample and vortex to dissolve.

  • Esterification: Add 1 mL of 14% BF3-methanol solution. Cap the tube tightly.

  • Heating: Heat the mixture at 60-100°C for 10-30 minutes in a heating block or water bath.

  • Cooling: Cool the tube to room temperature.

  • Extraction: Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge briefly (e.g., 1000 x g for 2 minutes) to separate the layers. The upper organic layer contains the FAMEs.

  • Collection: Carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Final Sample: The sample is now ready for GC-MS analysis. The final concentration can be adjusted by evaporating some of the solvent or by dilution if necessary.

B. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound methyl ester. These should be optimized for the specific instrument being used.

ParameterRecommended Condition
Gas Chromatograph (GC)
Injection Port Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 - 1.5 mL/min (constant flow)
GC Column DB-5ms, HP-5ms, or equivalent non-polar column (30 m x 0.25 mm ID, 0.25 µm film thickness) OR a polar column like a DB-WAX or FFAP for better separation of isomers.
Oven Temperature Program Initial temperature 50 °C, hold for 2 min. Ramp at 10 °C/min to 250 °C, hold for 5 min.
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Scan Range m/z 40 - 400
Scan Rate 2-3 scans/sec
Solvent Delay 3 - 5 minutes

III. Mandatory Visualizations

A. Experimental Workflow

experimental_workflow sample Sample Containing This compound derivatization Derivatization: Methyl Esterification (BF3-Methanol) sample->derivatization extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction gc_injection GC-MS Injection extraction->gc_injection separation GC Separation (Capillary Column) gc_injection->separation ionization MS Ionization (EI) separation->ionization detection Mass Detection ionization->detection data_analysis Data Analysis: Spectrum Interpretation & Quantification detection->data_analysis

Caption: GC-MS analysis workflow for this compound.

B. Representative Mass Fragmentation Pattern

fragmentation_pattern parent This compound Methyl Ester (m/z = 156) frag1 [M-OCH3]+ m/z = 125 parent->frag1 -31 frag2 [M-C4H9]+ m/z = 99 parent->frag2 -57 frag3 McLafferty Rearrangement m/z = 74 parent->frag3 frag4 C6H9+ m/z = 81 parent->frag4 frag5 C5H7+ m/z = 67 frag4->frag5 -CH2 frag6 C4H7+ m/z = 55 frag5->frag6 -CH2

Caption: Expected EI fragmentation of this compound methyl ester.

C. Potential Signaling Pathway Involvement

While the specific signaling pathways for this compound are not extensively characterized, medium-chain fatty acids (MCFAs) are known to influence cellular metabolism and signaling. This diagram illustrates a potential generalized pathway.

signaling_pathway mcfa This compound (MCFA) receptor G-Protein Coupled Receptor (e.g., GPR40/FFAR1) mcfa->receptor beta_oxidation Mitochondrial Beta-Oxidation mcfa->beta_oxidation signaling_cascade Intracellular Signaling Cascade (e.g., Ca2+, cAMP) receptor->signaling_cascade acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle ketogenesis Ketogenesis acetyl_coa->ketogenesis energy ATP Production tca_cycle->energy gene_expression Modulation of Gene Expression signaling_cascade->gene_expression

Caption: Potential metabolic and signaling pathways of medium-chain fatty acids.

Application Note: High-Performance Liquid Chromatography for the Separation of cis-beta-Octenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of cis-beta-Octenoic acid. Given the importance of geometric isomers in biological activity and drug development, a reliable method to separate and quantify specific isomers like this compound is crucial. This document provides a comprehensive protocol using a reversed-phase HPLC approach, suitable for quality control, research, and developmental applications. The described method is based on established principles for the analysis of short-chain fatty acids and their isomers.

Introduction

This compound, also known as (Z)-oct-3-enoic acid, is an eight-carbon monounsaturated fatty acid. The spatial arrangement of its double bond (cis configuration) significantly influences its physical, chemical, and biological properties compared to its trans isomer. In drug development and various industrial applications, the selective synthesis and analysis of a specific isomer are often required to ensure product efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such closely related isomers. This application note outlines a detailed protocol for the separation of this compound from other potential isomers and related compounds.

Experimental Protocols

A reversed-phase HPLC method is proposed for the analysis of this compound. This approach is widely used for the separation of short-chain fatty acids due to its efficiency and reproducibility.

Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. From the stock solution, prepare a series of dilutions to be used for calibration.

  • Sample Matrix: For samples in complex matrices (e.g., biological fluids, reaction mixtures), a sample clean-up and extraction step may be necessary. This can include liquid-liquid extraction or solid-phase extraction (SPE).

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC parameters for the separation of this compound. These parameters are based on methods for similar short-chain fatty acids and may require optimization for specific applications.[1][2][3]

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
Mobile Phase Isocratic mixture of Acetonitrile (ACN) and water with a phosphoric acid buffer (e.g., 50:50 ACN:Water with 0.2% H₃PO₄).[3] For MS compatibility, formic acid can be used instead of phosphoric acid.[2]
Flow Rate 1.0 mL/min.[1][3]
Column Temperature Ambient or controlled at 25 °C.
Detection UV at 210 nm.[3]
Injection Volume 10 µL.

Data Presentation

The following table illustrates the expected data output for a successful separation. The retention time for this compound will need to be determined empirically by running a pure standard. For method validation, parameters such as resolution, peak asymmetry, and theoretical plates should be calculated.

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)
This compoundTo be determinedVariableVariable
trans-beta-Octenoic acidTo be determinedVariableVariable
Octanoic acidTo be determinedVariableVariable

Mandatory Visualization

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow start Start sample_prep Sample Preparation (Standard/Sample Dilution) start->sample_prep hplc_system HPLC System Preparation (Priming, Equilibration) start->hplc_system injection Sample Injection sample_prep->injection hplc_system->injection separation Chromatographic Separation (C18 Column, Isocratic Elution) injection->separation detection UV Detection (210 nm) separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Integration, Calibration) data_acq->data_proc results Results (Quantification, Purity) data_proc->results end End results->end

Caption: Workflow for the HPLC analysis of this compound.

Discussion

The described reversed-phase HPLC method provides a solid starting point for the separation of this compound. The use of a C18 column is standard for retaining and separating moderately non-polar compounds like short-chain fatty acids. The acidic mobile phase is crucial for suppressing the ionization of the carboxylic acid group, which results in better peak shape and retention.

For separating the cis and trans isomers, a high-efficiency column with a smaller particle size (e.g., 3 µm) or a longer column could be employed to enhance resolution. Additionally, for challenging separations of geometric isomers, specialized stationary phases, such as those with C30 alkyl chains, have shown success and could be explored.[4]

In cases where this compound is part of a more complex mixture of isomers (e.g., positional isomers), gradient elution may be necessary to achieve adequate separation of all components. The principles of method development for chiral separations, which involve creating a specific chemical environment to distinguish between stereoisomers, can be conceptually applied to the separation of geometric isomers.[5]

Conclusion

This application note provides a detailed protocol and foundational knowledge for the HPLC separation of this compound. The outlined reversed-phase method is a robust starting point for researchers, scientists, and drug development professionals. Method optimization and validation are recommended to ensure suitability for specific applications and sample matrices.

References

Application Notes and Protocols for the Derivatization of cis-β-Octenoic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of cis-β-octenoic acid, a C8 unsaturated fatty acid, to enhance its analytical detection by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The inherent polarity and relatively low volatility of short-chain fatty acids like cis-β-octenoic acid necessitate derivatization to improve chromatographic separation, thermal stability, and detection sensitivity.

Introduction

cis-β-Octenoic acid (also known as (Z)-oct-3-enoic acid) is a medium-chain fatty acid of interest in various fields of research. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial. Derivatization is a key sample preparation step that chemically modifies the carboxylic acid functional group, rendering the molecule more amenable to analysis by common analytical platforms.[1][2][3] For GC-MS analysis, derivatization increases volatility and thermal stability, while for HPLC with UV detection, it introduces a chromophore to enhance detection.

This document outlines three common and effective derivatization methods:

  • Silylation for GC-MS analysis.

  • Esterification (to form Fatty Acid Methyl Esters - FAMEs) for GC-MS analysis.

  • Phenacylation for HPLC-UV analysis.

Methods for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. To make cis-β-octenoic acid suitable for GC-MS analysis, its polar carboxyl group must be derivatized.

Silylation using BSTFA

Silylation involves the replacement of the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent. The resulting TMS ester is more volatile and thermally stable.

Experimental Protocol: Silylation of cis-β-Octenoic Acid with BSTFA

  • Sample Preparation:

    • Ensure the sample containing cis-β-octenoic acid is free of water, as moisture can deactivate the silylating reagent. If necessary, evaporate the sample to dryness under a stream of nitrogen.

    • Place 1-10 mg of the dried sample into a 2 mL reaction vial.

  • Derivatization Reaction:

    • Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

    • Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 10 µL of TMCS (trimethylchlorosilane) as a catalyst. The use of a catalyst can enhance the reactivity of BSTFA.

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the reaction mixture at 60-70°C for 30-60 minutes in a heating block or oven.

  • Sample Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

Workflow for Silylation Derivatization

silylation_workflow start Start: Dry Sample (cis-β-Octenoic Acid) dissolve Dissolve in Solvent start->dissolve add_reagents Add BSTFA + TMCS (Silylating Agent + Catalyst) dissolve->add_reagents vortex Vortex add_reagents->vortex heat Heat at 60-70°C for 30-60 min vortex->heat cool Cool to Room Temperature heat->cool analyze Analyze by GC-MS cool->analyze

Caption: Workflow for silylation of cis-β-octenoic acid.

Quantitative Data (Representative)

ParameterValueReference
Linearity (R²)> 0.99[5]
Limit of Detection (LOD)0.03 - 0.6 µg/mL[6]
Limit of Quantitation (LOQ)Typically 3x LOD[7][8][9][10]
Intra-day Precision (RSD)< 15%[11]
Inter-day Precision (RSD)< 20%[11]
Recovery76 - 106%[11]

Note: These values are for general short-chain fatty acids and should be validated for cis-β-octenoic acid in the specific matrix of interest.

Esterification to Fatty Acid Methyl Esters (FAMEs)

Esterification is a robust and widely used method for the derivatization of fatty acids. The reaction with an alcohol in the presence of an acid catalyst converts the carboxylic acid to its corresponding ester. For GC-MS analysis, methyl esters are preferred due to their excellent volatility and stability.[2] Boron trifluoride (BF₃) in methanol is a common and effective reagent for this purpose.

Experimental Protocol: FAME Synthesis using BF₃-Methanol

  • Sample Preparation:

    • Place 1-25 mg of the lipid-containing sample or the free fatty acid into a 10 mL reaction vessel.

    • If the sample is in an aqueous solution, it must be dried first.

  • Derivatization Reaction:

    • Add 2 mL of 14% boron trifluoride (BF₃) in methanol to the sample.

    • Securely cap the vessel and heat at 60°C for 5-10 minutes. The optimal time may need to be determined empirically.

  • Extraction of FAMEs:

    • Cool the reaction vessel to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane.

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Allow the layers to separate.

  • Sample Analysis:

    • Carefully transfer the upper hexane layer to a clean GC vial.

    • The sample is now ready for injection into the GC-MS.

Logical Relationship for FAME Derivatization

fame_derivatization cluster_reaction Derivatization cluster_analysis Analysis Fatty_Acid cis-β-Octenoic Acid (-COOH) FAME Methyl cis-β-Octenoate (-COOCH3) Fatty_Acid->FAME + Methanol Methanol (CH3OH) Methanol->FAME + BF3 BF3 Catalyst BF3->FAME GCMS GC-MS FAME->GCMS Injection

Caption: Conversion of carboxylic acid to a methyl ester for GC-MS.

Quantitative Data for FAME Analysis

The following table includes retention times for octanoic acid methyl ester, which can serve as an estimate for the methyl ester of cis-β-octenoic acid. Performance characteristics are typical for FAME analysis by GC-MS.

ParameterValueReference
Retention Time (RT) of Octanoic acid methyl ester
on HP-5MS column~10.64 min[6]
on DB-WAX columnVaries with conditions[1]
Linearity (R²) ≥ 0.993[3][12]
Limit of Detection (LOD) 0.50 - 63.1 ng/L[12]
Limit of Quantitation (LOQ) 1.67 - 210 ng/L[12]
Recovery 70 - 99%[12]
Intra- and Inter-day Precision (RSD) < 15%[12]

Note: Retention times are highly dependent on the specific GC column, oven temperature program, and carrier gas flow rate. The provided RT is an example and should be experimentally determined.

Method for High-Performance Liquid Chromatography (HPLC) Analysis

For non-volatile compounds or those that are thermally labile, HPLC is a suitable alternative to GC. To enhance the detection of cis-β-octenoic acid by UV detectors, derivatization with a chromophoric agent is necessary.

Derivatization with p-Bromophenacyl Bromide

p-Bromophenacyl bromide is a derivatizing reagent that reacts with carboxylic acids to form p-bromophenacyl esters.[2][11][13][14] These esters are highly UV-active, allowing for sensitive detection by HPLC with a UV detector.

Experimental Protocol: Derivatization with p-Bromophenacyl Bromide

  • Sample Preparation and Salt Formation:

    • Dissolve approximately 10 mg of the acid in methanol in a 5 mL reaction vial.

    • Neutralize the solution to a phenolphthalein endpoint with 85% KOH in methanol. This converts the acid to its potassium salt.

    • Evaporate the methanol under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 1.0 mL of p-Bromophenacyl-8™ Reagent (a solution of p-bromophenacyl bromide, often with a crown ether catalyst) and 2.0 mL of dry acetonitrile to the vial.

    • Heat the reaction at 80°C with stirring for 30 minutes.

  • Sample Analysis:

    • Cool the vial to room temperature.

    • The solution is ready for analysis by HPLC. A reverse-phase C18 column is typically used with a mobile phase of acetonitrile and water.

Workflow for HPLC Derivatization

hplc_derivatization_workflow start Start: cis-β-Octenoic Acid in Methanol neutralize Neutralize with KOH (Form Salt) start->neutralize evaporate Evaporate Methanol neutralize->evaporate add_reagents Add p-Bromophenacyl Bromide + Acetonitrile evaporate->add_reagents heat Heat at 80°C for 30 min add_reagents->heat cool Cool to Room Temperature heat->cool analyze Analyze by HPLC-UV cool->analyze

Caption: Workflow for derivatization with p-bromophenacyl bromide.

Quantitative Data (Representative)

Quantitative data for the HPLC analysis of p-bromophenacyl esters of short-chain fatty acids are presented below.

ParameterValueReference
Linearity (R²)> 0.99[5]
Limit of Detection (LOD)11 - 8026 µg/kg[15]
Limit of Quantitation (LOQ)40 - 26755 µg/kg[15]
Recovery76.3 - 99.2%[15]
Intra-day Precision (RSD)< 5.3%[15]
Inter-day Precision (RSD)< 5.3%[15]

Note: The wide range for LOD and LOQ reflects the analysis of different organic acids in a complex matrix (animal feed). These values should be determined specifically for cis-β-octenoic acid in the target matrix.

Conclusion

The derivatization of cis-β-octenoic acid is an essential step for its reliable and sensitive quantification by GC-MS and HPLC-UV. Silylation and esterification to FAMEs are effective methods for GC-MS analysis, while derivatization with p-bromophenacyl bromide is suitable for HPLC-UV. The choice of method will depend on the available instrumentation, the sample matrix, and the specific requirements of the analysis. The protocols and data presented here provide a comprehensive guide for researchers to develop and validate analytical methods for cis-β-octenoic acid. It is recommended to perform a full method validation for the specific application to ensure data quality and accuracy.

References

Application Note: Quantification of cis-beta-Octenoic Acid in Biological Samples using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-beta-Octenoic acid, a medium-chain fatty acid, is gaining interest in biomedical research due to its potential role in cellular signaling and metabolic pathways. Accurate quantification of this analyte in biological matrices such as plasma and serum is crucial for understanding its physiological and pathological significance. This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS). The methodology is based on established principles for the analysis of medium-chain fatty acids and has been adapted to ensure high sensitivity and specificity for the target analyte.

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound from biological samples.

Materials and Reagents
  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Iso-octane (HPLC grade), Hexane (HPLC grade)

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or a stable isotope-labeled analog of octenoic acid.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluorobenzyl bromide (PFBBr).

  • Other Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Anhydrous sodium sulfate.

  • Standards: this compound analytical standard.

  • Sample Collection Tubes: EDTA-coated or serum separator tubes.

  • Glassware: Borosilicate glass tubes with PTFE-lined caps.

  • Equipment: Centrifuge, Vortex mixer, Nitrogen evaporator, GC-MS system.

Sample Preparation and Extraction
  • Sample Collection and Storage: Collect whole blood in appropriate tubes. For plasma, centrifuge the blood at 2000 x g for 15 minutes at 4°C. For serum, allow the blood to clot at room temperature for 30 minutes before centrifugation. Store plasma or serum samples at -80°C until analysis.

  • Internal Standard Spiking: Thaw the biological samples (plasma or serum) on ice. To 100 µL of sample, add 10 µL of the internal standard solution (e.g., 10 µg/mL heptadecanoic acid in methanol).

  • Acidification: Acidify the sample by adding 10 µL of 6M HCl to protonate the fatty acids.

  • Liquid-Liquid Extraction (LLE):

    • Add 500 µL of a hexane:iso-octane (1:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction step once more and combine the organic layers.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization

To enhance volatility and thermal stability for GC-MS analysis, the extracted fatty acids must be derivatized.

  • Silylation (using BSTFA + 1% TMCS):

    • To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Analysis

The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-FFAP capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temp. 250°C
Injection Mode Splitless
Oven Program Initial temp 80°C, hold for 1 min, ramp to 180°C at 10°C/min, then to 240°C at 20°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined by analyzing the mass spectrum of the derivatized this compound standard.
Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) in a surrogate matrix (e.g., charcoal-stripped serum) and process them alongside the unknown samples.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the biological samples from this curve.

Quantitative Data Summary

The following table summarizes representative performance characteristics for the quantification of medium-chain fatty acids using GC-MS. These values should be established and validated for this compound in the user's laboratory.

ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.05 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.1 - 0.5 µg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery (%) 85 - 110%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (Plasma/Serum) is_spike Spike Internal Standard sample->is_spike acidify Acidification is_spike->acidify lle Liquid-Liquid Extraction acidify->lle dry Drying lle->dry evap Evaporation dry->evap derivatize Silylation (BSTFA + 1% TMCS) evap->derivatize gcms GC-MS Analysis derivatize->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for the quantification of this compound.

Fatty Acid Signaling Pathway

This compound, as a medium-chain fatty acid, may exert its biological effects through interaction with free fatty acid receptors (FFARs), such as FFAR1 (also known as GPR40). The following diagram illustrates a generalized signaling cascade initiated by the activation of FFAR1.

fatty_acid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FA This compound FFAR1 FFAR1 (GPR40) FA->FFAR1 Gq Gq protein FFAR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER->PKC activates Downstream Downstream Signaling & Gene Expression PKC->Downstream phosphorylates

Caption: FFAR1 signaling pathway activated by fatty acids.

Application Notes and Protocols: Cis-beta-Octenoic Acid as a Substrate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-beta-octenoic acid, also known as (Z)-3-octenoic acid, is an unsaturated medium-chain fatty acid. In cellular metabolism, fatty acids are typically activated to their coenzyme A (CoA) thioesters before undergoing catabolism or anabolic processes. The introduction of a cis double bond at the beta-position presents a unique stereochemical challenge for the enzymes of the fatty acid β-oxidation pathway. The primary enzyme responsible for processing the CoA derivative of this compound is enoyl-CoA hydratase (ECH) , also known as crotonase. This enzyme is a crucial component of the mitochondrial β-oxidation pathway, which is central to energy homeostasis and has been identified as a potential therapeutic target in various diseases, including cancer.

These application notes provide a detailed protocol for utilizing cis-beta-octenoyl-CoA in enzymatic assays with enoyl-CoA hydratase, along with relevant kinetic data and visualizations of the metabolic pathway.

Principle of the Enzymatic Assay

The enzymatic activity of enoyl-CoA hydratase on an enoyl-CoA substrate can be monitored directly by spectrophotometry. The conjugated double bond in the enoyl-CoA molecule results in a characteristic absorbance of light in the ultraviolet range. The hydration of this double bond by enoyl-CoA hydratase leads to the saturation of the bond and a subsequent decrease in absorbance. This change in absorbance is directly proportional to the enzymatic activity.

For cis-isomers like cis-beta-octenoyl-CoA, an initial isomerization to the trans configuration by an enoyl-CoA isomerase may be necessary for efficient hydration by some hydratases. However, enoyl-CoA hydratase itself can catalyze the hydration of both cis and trans isomers, albeit at different rates.

Data Presentation

The following table summarizes the kinetic parameters of bovine liver enoyl-CoA hydratase (crotonase) for a series of trans-2-enoyl-CoA substrates of varying chain lengths. This data provides a comparative basis for understanding the enzyme's activity with an 8-carbon substrate like octenoyl-CoA.

SubstrateChain LengthVmax (µmol/min/mg protein)Relative Vmax (%)
Crotonyl-CoAC4340,000100
Hexenoyl-CoAC6272,00080
Octenoyl-CoA C8 170,000 50
Decenoyl-CoAC1085,00025
Dodecenoyl-CoAC1234,00010
Tetradecenoyl-CoAC1410,2003
Hexadecenoyl-CoAC162,3000.7

Data is adapted from studies on bovine liver enoyl-CoA hydratase.

Experimental Protocols

Preparation of cis-beta-Octenoyl-CoA

This compound must first be converted to its coenzyme A thioester to serve as a substrate for enoyl-CoA hydratase. This can be achieved through chemical synthesis or enzymatic synthesis using an acyl-CoA synthetase.

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is adapted for a standard UV/Vis spectrophotometer.

Materials:

  • Purified enoyl-CoA hydratase

  • Cis-beta-octenoyl-CoA (substrate)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare the Reaction Mixture: In a UV-transparent cuvette, prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 8.0

    • Varying concentrations of cis-beta-octenoyl-CoA (e.g., 10-200 µM)

  • Equilibrate the Spectrophotometer: Set the spectrophotometer to the appropriate wavelength for monitoring the disappearance of the enoyl-CoA double bond (typically around 280 nm). Allow the instrument to warm up and stabilize.

  • Initiate the Reaction: Add a known amount of purified enoyl-CoA hydratase to the reaction mixture in the cuvette. Mix gently by inverting the cuvette.

  • Monitor Absorbance: Immediately begin recording the decrease in absorbance over time. Continue recording for a sufficient period to obtain a linear rate of reaction.

  • Calculate Enzyme Activity: The rate of the reaction can be calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient for the hydration of the enoyl-CoA double bond is required for this calculation.

Note: For determining Michaelis-Menten kinetic parameters (Km and Vmax), the assay should be repeated with a range of substrate concentrations.

Visualizations

Signaling Pathway: Beta-Oxidation of a Cis-Unsaturated Fatty Acid

The following diagram illustrates the metabolic pathway for the degradation of a cis-unsaturated fatty acid, such as this compound, via β-oxidation.

Beta_Oxidation_Cis cluster_activation Activation in Cytosol cluster_beta_oxidation Beta-Oxidation in Mitochondria Cis_Fatty_Acid This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase Cis_Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Cis_Acyl_CoA cis-beta-Octenoyl-CoA Acyl_CoA_Synthetase->Cis_Acyl_CoA AMP, PPi Isomerase Enoyl-CoA Isomerase Cis_Acyl_CoA->Isomerase cluster_beta_oxidation cluster_beta_oxidation Trans_Acyl_CoA trans-2-Octenoyl-CoA Isomerase->Trans_Acyl_CoA Hydratase Enoyl-CoA Hydratase (ECH) Trans_Acyl_CoA->Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA H2O Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA NAD+ -> NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA

Caption: Beta-oxidation pathway for a cis-unsaturated fatty acid.

Experimental Workflow: Kinetic Analysis of Enoyl-CoA Hydratase

This diagram outlines the workflow for determining the kinetic parameters of enoyl-CoA hydratase with cis-beta-octenoyl-CoA.

Kinetic_Workflow Start Start: Prepare Reagents Substrate_Prep Prepare Serial Dilutions of cis-beta-Octenoyl-CoA Start->Substrate_Prep Assay_Setup Set up Spectrophotometric Assay (Buffer, Substrate) Substrate_Prep->Assay_Setup Enzyme_Addition Add Enoyl-CoA Hydratase to Initiate Reaction Assay_Setup->Enzyme_Addition Data_Acquisition Monitor Absorbance Decrease at 280 nm over Time Enzyme_Addition->Data_Acquisition Rate_Calculation Calculate Initial Reaction Rates (V0) for each Substrate Concentration Data_Acquisition->Rate_Calculation Plotting Plot V0 vs. [Substrate] Rate_Calculation->Plotting Analysis Fit Data to Michaelis-Menten Equation to Determine Km and Vmax Plotting->Analysis

Caption: Workflow for kinetic analysis of enoyl-CoA hydratase.

Applications in Drug Development

The fatty acid β-oxidation pathway is upregulated in certain cancers to meet the high energy demands of rapidly proliferating cells. Therefore, enzymes in this pathway, including enoyl-CoA hydratase, are considered potential targets for cancer therapy. An enzymatic assay using cis-beta-octenoyl-CoA can be a valuable tool for:

  • High-Throughput Screening (HTS): Screening compound libraries to identify potential inhibitors of enoyl-CoA hydratase.

  • Mechanism of Action Studies: Characterizing the mode of inhibition (e.g., competitive, non-competitive) of lead compounds.

  • Structure-Activity Relationship (SAR) Studies: Evaluating the potency and specificity of newly synthesized analogs of inhibitor candidates.

By providing a means to quantify the activity of enoyl-CoA hydratase, this assay can contribute to the development of novel therapeutic agents that target cancer cell metabolism.

Cis-β-Octenoic Acid: A Versatile Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Cis-β-Octenoic acid and its derivatives have emerged as valuable building blocks in organic synthesis, enabling the stereoselective construction of complex natural products and biologically active compounds. This application note provides detailed protocols and methodologies for the use of cis-β-octenoic acid as a precursor, with a primary focus on its application in the synthesis of prostaglandins via conjugate addition. Additionally, we explore its potential in the synthesis of insect pheromones and lactones. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Cis-β-Octenoic acid, a C8 unsaturated fatty acid, possesses a unique structural motif that makes it an attractive starting material for the synthesis of a variety of complex molecules.[1][2] The cis-double bond at the β-position provides a key stereochemical handle that can be exploited in various synthetic transformations. This document details the application of cis-β-octenoic acid derivatives in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, as well as other bioactive molecules.

Application 1: Synthesis of Prostaglandins via Conjugate Addition

A cornerstone application of cis-β-octenoic acid derivatives is in the synthesis of prostaglandins, such as Prostaglandin E1 (PGE1) and Prostaglandin F2α (PGF2α).[3] The key strategic approach involves the 1,4-conjugate addition (Michael addition) of a functionalized octenyl nucleophile to a cyclopentenone acceptor. This method allows for the stereocontrolled introduction of the "lower" side chain of the prostaglandin framework.[1][4][5][6]

The most effective nucleophiles for this transformation are organocuprates, often referred to as Gilman reagents, which are known to favor 1,4-addition over 1,2-addition to α,β-unsaturated carbonyls.[2] A functionalized cis-octenyl fragment, derived from cis-β-octenoic acid, is converted into a lithium dialkylcuprate which then undergoes conjugate addition to a protected cyclopentenone derivative.

Experimental Protocols

Protocol 1: Preparation of a Functionalized Octenyl Precursor for Organocuprate Formation

This protocol describes a representative synthesis of a protected (E)-octenyl iodide, a common precursor for the corresponding organolithium and organocuprate reagents. While the starting material in this example is not cis-β-octenoic acid itself, this sequence illustrates the necessary functionalization of the octenyl chain.

Reaction Scheme:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Protection cluster_2 Step 3: Hydroboration-Oxidation cluster_3 Step 4: Oxidation cluster_4 Step 5: Conversion to Vinyl Iodide cis_beta_octenoic_acid cis-β-Octenoic Acid cis_octenol cis-3-Octen-1-ol cis_beta_octenoic_acid->cis_octenol LiAlH4, THF cis_octenol_2 cis-3-Octen-1-ol protected_octenol (Z)-1-((tert-Butyldimethylsilyl)oxy)oct-3-ene cis_octenol_2->protected_octenol TBDMSCl, Imidazole, DMF protected_octenol_2 (Z)-1-((tert-Butyldimethylsilyl)oxy)oct-3-ene protected_octanediol (1R,3Z)-1-((tert-Butyldimethylsilyl)oxy)octan-3-ol protected_octenol_2->protected_octanediol 1. 9-BBN 2. H2O2, NaOH protected_octanediol_2 (1R,3Z)-1-((tert-Butyldimethylsilyl)oxy)octan-3-ol protected_octenone (Z)-1-((tert-Butyldimethylsilyl)oxy)oct-3-en-3-one protected_octanediol_2->protected_octenone PCC, CH2Cl2 protected_octenone_2 (Z)-1-((tert-Butyldimethylsilyl)oxy)oct-3-en-3-one vinyl_iodide (E)-1-((tert-Butyldimethylsilyl)oxy)-3-iodooct-2-ene protected_octenone_2->vinyl_iodide 1. Hydrazine 2. Iodine, Et3N G cluster_0 Step 1: Formation of Vinyllithium cluster_1 Step 2: Formation of Organocuprate cluster_2 Step 3: Conjugate Addition vinyl_iodide (E)-Octenyl Iodide Derivative vinyllithium (E)-Octenyl Lithium vinyl_iodide->vinyllithium 2 equiv. t-BuLi, THF, -78 °C vinyllithium_2 (E)-Octenyl Lithium cuprate Lithium Dialkylcuprate vinyllithium_2->cuprate 0.5 equiv. CuCN, THF, -78 °C cuprate_2 Lithium Dialkylcuprate prostaglandin_precursor Prostaglandin Precursor cuprate_2->prostaglandin_precursor cyclopentenone Cyclopentenone Acceptor cyclopentenone->prostaglandin_precursor G start cis-β-Octenoic Acid reduction Reduction to Alcohol start->reduction functionalization Functionalization (e.g., to tosylate or halide) reduction->functionalization coupling Coupling Reaction (e.g., Grignard, Suzuki) functionalization->coupling elaboration Further Functional Group Elaboration coupling->elaboration pheromone Insect Pheromone elaboration->pheromone G start cis-β-Octenoic Acid Derivative hydroxylation Stereoselective Hydroxylation start->hydroxylation lactonization Acid-Catalyzed Lactonization hydroxylation->lactonization lactone Lactone (e.g., Whisky Lactone) lactonization->lactone

References

Investigating the Antibacterial Activity of cis-beta-Octenoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-beta-Octenoic acid, a medium-chain fatty acid, is a subject of growing interest within the scientific community for its potential antibacterial properties.[1] Fatty acids, in general, are recognized for their ability to destabilize bacterial cell membranes, leading to a range of inhibitory effects.[2][3] This document provides detailed application notes and experimental protocols for investigating the antibacterial activity of this compound. While specific data on the cis-beta isomer is limited, the information presented here is based on the known activities of octenoic acid and other similar unsaturated fatty acids.

Data Presentation

The antibacterial efficacy of fatty acids can be quantified using various metrics, primarily the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize available data for octanoic acid and other relevant fatty acids against various bacterial strains.

Table 1: Antibacterial Activity of Octanoic Acid against Bovine Mastitis Pathogens

Bacterial SpeciesMIC (mM)MBC (mM)
Staphylococcus aureus3.13 - 6.256.25 - 12.5
Streptococcus spp.3.13 - 6.256.25 - 12.5
Escherichia coli6.25 - 12.512.5 - 25

Source: Adapted from a study on octanoic acid's effect on pathogens from recurrent bovine mastitis.[4]

Table 2: Antibacterial Activity of Various Fatty Acids against S. aureus

Fatty AcidMIC (µg/mL)
Linoleic Acid100
9-HODE100
13-HODE75

Source: Data from studies on hydroxylated fatty acids.[5]

Mechanism of Action

Unsaturated fatty acids, including octenoic acid, are thought to exert their antibacterial effects primarily through the disruption of the bacterial cell membrane.[4] This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[6] Some fatty acids can also interfere with cellular processes such as DNA gyrase activity.[7]

cluster_0 Bacterial Cell Bacterial_Membrane Bacterial Cell Membrane Cytoplasm Cytoplasm Bacterial_Membrane->Cytoplasm Increased permeability (Leakage of ions and metabolites) DNA Bacterial DNA Fatty_Acid This compound Fatty_Acid->Bacterial_Membrane Disrupts membrane integrity DNA_Gyrase DNA Gyrase Fatty_Acid->DNA_Gyrase Inhibition (potential secondary target) DNA_Gyrase->DNA Prevents DNA replication

Proposed antibacterial mechanism of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to assess the antibacterial potential of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Materials:

  • This compound

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB directly in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive controls (bacteria in broth without the test compound) and negative controls (broth only).

  • Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm (OD600).[4]

Biofilm Inhibition Assay

This assay determines the concentration of the test compound that inhibits the formation of biofilms.

Materials:

  • This compound

  • Biofilm-forming bacterial strain

  • Tryptic Soy Broth (TSB) supplemented with glucose or other biofilm-promoting medium

  • 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.5%)

  • Ethanol (95%) or other suitable solvent for destaining

Protocol:

  • Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well plate.

  • Add the bacterial inoculum (adjusted to a starting OD600 of ~0.05) to each well.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without agitation.

  • After incubation, gently remove the planktonic cells by washing the wells with a sterile saline solution.

  • Stain the adherent biofilms with a 0.5% crystal violet solution.[4]

  • Remove the excess stain by washing with water.

  • Solubilize the bound dye with 95% ethanol.

  • Quantify the biofilm formation by measuring the absorbance of the solubilized dye at a wavelength of 585 nm.[4]

cluster_workflow Experimental Workflow cluster_mic MIC Assay cluster_biofilm Biofilm Inhibition Assay Start Prepare serial dilutions of This compound Inoculation Inoculate with bacterial culture Start->Inoculation Incubation Incubate (e.g., 24h at 37°C) Inoculation->Incubation MIC_Read Read turbidity (OD600) Incubation->MIC_Read Wash Wash to remove planktonic cells Incubation->Wash MIC_Result Determine MIC MIC_Read->MIC_Result Stain Stain with Crystal Violet Wash->Stain Destain Destain and read absorbance (OD585) Stain->Destain Biofilm_Result Determine % inhibition Destain->Biofilm_Result

Workflow for antibacterial activity assessment.

Concluding Remarks

The provided protocols and data serve as a foundational guide for the investigation of the antibacterial properties of this compound. Researchers are encouraged to adapt these methodologies to their specific bacterial strains and experimental conditions. Further studies are warranted to elucidate the precise mechanism of action and to evaluate the therapeutic potential of this and other related fatty acids in combating bacterial infections.

References

Application Notes and Protocols for the Study of cis-beta-Octenoic Acid in the Human Skin Microbiome and Malodor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the role of cis-beta-octenoic acid and other volatile fatty acids (VFAs) in human axillary malodor, with a focus on the skin microbiome. The protocols outlined below are designed to enable the quantification of relevant compounds, the characterization of the microbial communities responsible for their production, and the sensory evaluation of their impact on body odor.

Introduction to this compound and Axillary Malodor

Human axillary malodor is primarily the result of the microbial biotransformation of odorless secretions from the apocrine and sebaceous glands into volatile odorous molecules. The resident microbiota of the underarm, dominated by Gram-positive bacteria such as Corynebacterium and Staphylococcus species, plays a crucial role in this process. Among the key molecules implicated in axillary malodor are short- and medium-chain volatile fatty acids (VFAs), 16-androstene steroids, and thioalcohols.

This compound ((Z)-3-octenoic acid) is an unsaturated eight-carbon fatty acid that, along with other C6-C11 straight-chain, branched, and unsaturated acids, is a potential contributor to the characteristic scent of human sweat. While research has often focused on more abundant VFAs, the unique chemical properties of unsaturated fatty acids like this compound suggest a specific role in the complex aroma profile of axillary odor. Understanding the production of this and related compounds by the skin microbiome is essential for the development of targeted deodorant and antiperspirant technologies.

Data Presentation: Quantitative Analysis of Volatile Fatty Acids in Axillary Sweat

The following table summarizes representative quantitative data for various volatile fatty acids identified in axillary sweat samples from scientific literature. It is important to note that concentrations can vary significantly between individuals due to genetic factors, diet, hygiene, and the specific composition of their skin microbiome.

Volatile Fatty AcidTypical Concentration Range (ng/μL of sweat extract)Predominant Producing Microorganism(s)Associated Odor Descriptor(s)
Acetic Acid10 - 100Propionibacteria, StaphylococciPungent, vinegary
Propionic Acid5 - 50Propionibacteria, StaphylococciSour, cheesy
Isovaleric Acid1 - 20StaphylococciCheesy, sweaty feet
(E)-3-Methyl-2-hexenoic acid0.1 - 5Corynebacterium spp."Curry-like", musky
7-Octenoic Acid0.05 - 2Corynebacterium spp.Waxy, slightly fruity
This compoundNot explicitly quantified in reviewed literature, but expected to be in a similar range to other C8 isomers.Presumed to be Corynebacterium spp.Expected to be fatty, slightly sour

Experimental Protocols

Protocol 1: Sampling of the Axillary Microbiome and Volatile Fatty Acids

Objective: To collect samples from the human axilla for subsequent microbial and chemical analysis.

Materials:

  • Sterile cotton or flocked swabs

  • Sterile saline solution (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile 15 mL conical tubes

  • Gloves

  • Ethanol (70%) for disinfection of surrounding areas (optional, depending on study design)

  • Cooler with ice packs

Procedure:

  • Participant Preparation: Instruct participants to avoid using deodorants, antiperspirants, or scented products on their underarms for at least 24-48 hours prior to sampling.

  • Sampling Area: Define a standardized sampling area in the axillary vault (e.g., a 4 cm x 4 cm square).

  • Swabbing:

    • Moisten a sterile swab with sterile saline or PBS.

    • Firmly rub the swab over the defined sampling area for 30-60 seconds, rotating the swab to ensure all surfaces come into contact with the skin.

    • For combined microbial and VFA analysis, place the swab head into a sterile 15 mL conical tube. For separate analyses, use two swabs per axilla and place them in separate tubes.

  • Storage and Transport: Immediately place the sample tubes on ice in a cooler for transport to the laboratory.

  • Processing:

    • For microbial analysis (16S rRNA gene sequencing or culturomics), the swab can be directly used for DNA extraction or streaked onto appropriate culture media.

    • For VFA analysis, the swab head should be processed as described in Protocol 2.

Protocol 2: Extraction and Derivatization of Volatile Fatty Acids for GC-MS Analysis

Objective: To extract and chemically modify VFAs from axillary swabs to make them suitable for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

  • Axillary swab sample from Protocol 1

  • Internal standard solution (e.g., deuterated octanoic acid)

  • Methyl tert-butyl ether (MTBE) or diethyl ether

  • Anhydrous sodium sulfate

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Boron trifluoride-methanol (BF₃-methanol)

  • GC vials with inserts

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Extraction:

    • Add a known amount of internal standard to the tube containing the swab head.

    • Add 2 mL of MTBE or diethyl ether to the tube.

    • Vortex vigorously for 1 minute to extract the VFAs from the swab.

    • Centrifuge at 3000 x g for 10 minutes to pellet any debris.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the swab with another 2 mL of solvent and combine the supernatants.

  • Drying:

    • Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.

    • Vortex briefly and let it sit for 5 minutes.

    • Transfer the dried extract to a new tube.

  • Concentration:

    • Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator until approximately 100 µL remains.

  • Derivatization (Silylation with BSTFA):

    • Add 50 µL of BSTFA with 1% TMCS to the concentrated extract.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

  • Derivatization (Esterification with BF₃-methanol):

    • Add 100 µL of 14% BF₃-methanol to the concentrated extract.

    • Cap the vial tightly and heat at 60°C for 15 minutes.

    • Cool to room temperature.

    • Add 1 mL of hexane and 0.5 mL of water, vortex, and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean GC vial. The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of Derivatized Volatile Fatty Acids

Objective: To separate, identify, and quantify the derivatized VFAs.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or a polar column like a DB-WAX for better separation of FAMEs.

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/minute to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 30-400

Data Analysis:

  • Identification: Identify the peaks corresponding to the derivatized VFAs by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST).

  • Quantification: Quantify the concentration of each VFA by integrating the peak area and comparing it to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

Protocol 4: Sensory Evaluation of Axillary Malodor

Objective: To assess the intensity and character of axillary malodor using a trained sensory panel.

Materials:

  • Trained sensory panel (at least 8-10 panelists)

  • Odor-free evaluation booths

  • Standardized odor intensity scale (e.g., a 0-10 numerical scale where 0 = no odor and 10 = extremely strong odor)

  • Odor descriptor checklist

  • Data collection software or forms

Procedure:

  • Panelist Training: Train panelists to recognize and rate the intensity of various reference odors associated with axillary malodor (e.g., isovaleric acid for "cheesy," androstenone for "musky").

  • Participant Preparation: Participants should follow the same preparation as for sampling (no deodorant/antiperspirant use).

  • Evaluation:

    • Panelists should sniff the axilla of the participant from a standardized distance (e.g., 10-15 cm).

    • Each panelist independently rates the overall intensity of the malodor on the numerical scale.

    • Panelists may also be asked to check off relevant odor descriptors from a provided list (e.g., acidic, cheesy, musky, fatty, spicy).

  • Data Analysis:

    • Calculate the mean and standard deviation of the intensity scores from all panelists for each participant.

    • Analyze the frequency of use for each odor descriptor.

    • Correlate the sensory data with the quantitative GC-MS data for specific VFAs to identify key odor contributors.

Visualization of Pathways and Workflows

Signaling Pathway: Microbial Production of Malodorous Volatile Fatty Acids

microbial_malodor_production cluster_skin_surface Skin Surface cluster_microbiome Skin Microbiome (e.g., Corynebacterium) Apocrine & Sebaceous Gland Secretions Apocrine & Sebaceous Gland Secretions Odorless Precursors Odorless Precursors Apocrine & Sebaceous Gland Secretions->Odorless Precursors e.g., Fatty acids, Amino acid conjugates Bacterial Enzymes Bacterial Enzymes Odorless Precursors->Bacterial Enzymes Biotransformation This compound & other VFAs This compound & other VFAs Bacterial Enzymes->this compound & other VFAs Malodor Perception Malodor Perception This compound & other VFAs->Malodor Perception

Caption: Microbial transformation of odorless skin secretions into malodorous volatile fatty acids.

Experimental Workflow: From Sample Collection to Data Correlation

experimental_workflow Participant Recruitment & Preparation Participant Recruitment & Preparation Axillary Sampling Axillary Sampling Participant Recruitment & Preparation->Axillary Sampling Sensory Evaluation Sensory Evaluation Participant Recruitment & Preparation->Sensory Evaluation Sample Splitting Sample Splitting Axillary Sampling->Sample Splitting Microbiome Analysis Microbiome Analysis Sample Splitting->Microbiome Analysis Swab 1 VFA Analysis VFA Analysis Sample Splitting->VFA Analysis Swab 2 Data Correlation Data Correlation Microbiome Analysis->Data Correlation VFA Analysis->Data Correlation Sensory Evaluation->Data Correlation

Caption: Integrated workflow for studying the skin microbiome and its role in malodor.

Logical Relationship: Factors Influencing Axillary Malodor

malodor_factors cluster_host Host Factors cluster_microbiome Microbiome Factors Axillary Malodor Axillary Malodor Genetics (ABCC11) Genetics (ABCC11) Genetics (ABCC11)->Axillary Malodor Diet Diet Diet->Axillary Malodor Hygiene Hygiene Microbial Composition Microbial Composition Hygiene->Microbial Composition Enzymatic Activity Enzymatic Activity Microbial Composition->Enzymatic Activity Enzymatic Activity->Axillary Malodor

Caption: Interplay of host and microbial factors in the generation of axillary malodor.

Troubleshooting & Optimization

Preventing isomerization of cis-beta-Octenoic acid during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cis-beta-octenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isomerization and to troubleshoot common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The main challenge is preventing the isomerization of the desired cis (Z) isomer to the more thermodynamically stable trans (E) isomer. This can occur during the reaction, workup, or purification stages.

Q2: What is the most common synthetic route to obtain the cis isomer selectively?

A2: The most common and stereoselective method is the partial hydrogenation of the corresponding alkyne, oct-3-ynoic acid, using a poisoned catalyst, such as Lindlar's catalyst.[1][2][3] This catalyst allows for the syn-addition of hydrogen across the triple bond, yielding the cis-alkene.[1][2][3]

Q3: How can I confirm the stereochemistry of my final product?

A3: The stereochemistry can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6][7] In ¹H NMR, the coupling constant (J-value) for the vinyl protons is typically smaller for the cis isomer compared to the trans isomer. GC-MS can be used to separate the isomers and their mass spectra can be compared to reference standards.[4][5]

Q4: What are the key factors that promote unwanted isomerization to the trans isomer?

A4: Several factors can induce cis-to-trans isomerization, including:

  • Heat: Prolonged heating can provide the energy needed to overcome the rotational barrier of the double bond.

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze isomerization.

  • Presence of Radicals: Radical initiators or exposure to UV light can promote isomerization.

  • Certain Catalysts and Reagents: Traces of certain metals or reagents like iodine can catalyze the equilibration to the more stable trans isomer.[8]

Q5: Can I convert the trans isomer back to the cis isomer if isomerization occurs?

A5: While technically possible through various methods, such as photochemical isomerization or a multi-step chemical conversion, it is generally inefficient and not practical on a preparative scale.[9][10] The most effective approach is to prevent isomerization in the first place.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Over-reduction to octanoic acid. 3. Product loss during workup.1. Monitor the reaction progress carefully using TLC or GC. 2. Ensure the catalyst is sufficiently "poisoned" and use the stoichiometric amount of hydrogen. 3. Optimize extraction and purification steps to minimize losses.
Presence of significant amounts of trans-beta-octenoic acid in the product 1. Catalyst is not selective enough. 2. Isomerization during the reaction. 3. Isomerization during workup or purification.1. Use a high-quality Lindlar's catalyst. 2. Maintain a neutral pH and keep the reaction temperature low. 3. Avoid acidic or basic conditions during workup. Use mild purification techniques like flash chromatography with a neutral stationary phase.
Formation of octanoic acid as a byproduct Over-reduction of the alkyne or the newly formed alkene.1. Use a less active or more "poisoned" catalyst. 2. Carefully control the amount of hydrogen gas used. 3. Stop the reaction as soon as the starting alkyne is consumed (monitored by TLC or GC).
Difficulty in removing the catalyst after the reaction Fine catalyst particles are suspended in the reaction mixture.1. Filter the reaction mixture through a pad of Celite® or a similar filter aid. 2. Centrifuge the mixture to pellet the catalyst before decanting the supernatant.

Data Presentation

Table 1: Comparison of Hydrogenation Methods for Alkynes

Method Catalyst/Reagents Stereochemical Outcome Primary Product
Partial Hydrogenation H₂, Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂)Syn-additionCis-alkene
Dissolving Metal Reduction Na or Li in liquid NH₃Anti-additionTrans-alkene
Complete Hydrogenation H₂, Pd/C or PtO₂N/AAlkane

Experimental Protocols

Key Experiment: Stereoselective Synthesis of this compound via Partial Hydrogenation of Oct-3-ynoic Acid

Objective: To synthesize this compound with high stereoselectivity by preventing isomerization.

Materials:

  • Oct-3-ynoic acid

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, or hexane)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve oct-3-ynoic acid in the chosen anhydrous solvent.

  • Catalyst Addition: Add Lindlar's catalyst to the solution (typically 5-10 mol% with respect to the starting alkyne).

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a controlled inlet.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of the solvent.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel, if necessary, using a non-polar eluent system to minimize contact time and potential isomerization on the acidic silica surface.

Mandatory Visualizations

experimental_workflow start Start: Oct-3-ynoic Acid dissolve Dissolve in Anhydrous Solvent start->dissolve add_catalyst Add Lindlar's Catalyst dissolve->add_catalyst hydrogenation Hydrogenate under H₂ Atmosphere add_catalyst->hydrogenation monitor Monitor Reaction (TLC/GC) hydrogenation->monitor filter Filter through Celite® monitor->filter Reaction Complete purify Solvent Removal & Purification filter->purify end End: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

isomerization_pathway cis This compound trans Trans-beta-Octenoic Acid cis->trans Isomerization factors Isomerization Factors: - Heat - Acid/Base - Radicals - Catalysts (e.g., I₂)

Caption: Factors leading to the isomerization of cis- to trans-beta-octenoic acid.

References

Optimizing reaction conditions for cis-beta-Octenoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cis-beta-Octenoic acid ((Z)-3-octenoic acid). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your synthetic endeavors.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My Lindlar hydrogenation of 3-octynoic acid is producing a significant amount of n-octanoic acid (the fully saturated product). How can I prevent this over-reduction?

A1: Over-reduction is a common issue in alkyne semi-hydrogenation. Here are several strategies to improve selectivity for the cis-alkene:

  • Catalyst Poisoning: The Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is designed to be less active than standard palladium catalysts, thus favoring the formation of the alkene over the alkane.[1][2][3] Ensure your catalyst is not old or improperly prepared, as its selectivity can diminish over time.

  • Reaction Monitoring: Carefully monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting alkyne is consumed to prevent further reduction of the desired cis-alkene.

  • Hydrogen Pressure: Use a balloon filled with hydrogen gas rather than a high-pressure hydrogenation setup. This helps to control the amount of hydrogen available for the reaction and can reduce the likelihood of over-reduction.

  • Solvent Choice: The choice of solvent can influence the reaction. Hexane or ethanol are commonly used for Lindlar hydrogenations.

Q2: The yield of my Wittig reaction is low. What are the potential causes and solutions?

A2: Low yields in a Wittig reaction can stem from several factors:

  • Ylide Formation: Incomplete formation of the phosphonium ylide is a common culprit. Ensure you are using a sufficiently strong and fresh base (like n-butyllithium or sodium hydride) under strictly anhydrous conditions to deprotonate the phosphonium salt. The formation of the characteristic red or orange color of the ylide is a good visual indicator of its successful generation.

  • Steric Hindrance: While less of a concern with the reactants for this compound, highly substituted aldehydes or bulky phosphonium ylides can lead to slower reactions and lower yields.

  • Side Reactions: The presence of moisture or protic solvents can quench the ylide. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Purification Losses: The product, this compound, can be somewhat volatile. Be cautious during solvent removal steps to avoid product loss. Purification via column chromatography can also lead to yield loss if not performed carefully.

Q3: My final product is a mixture of cis and trans isomers. How can I improve the cis-selectivity and purify the desired isomer?

A3: Achieving high cis-selectivity is a key challenge. Here's how to address it:

  • Synthetic Route:

    • Lindlar Hydrogenation: This method is inherently cis-selective due to the syn-addition of hydrogen atoms to the alkyne on the catalyst surface.[2] If you are getting a mixture of isomers, it's possible that some isomerization is occurring.

    • Wittig Reaction: For cis-alkene synthesis, it is crucial to use a non-stabilized ylide.[4] Stabilized ylides tend to favor the formation of the trans-alkene. The reaction of pentanal with (2-carboxyethyl)triphenylphosphonium bromide should favor the cis-isomer.

  • Purification:

    • Fractional Distillation: Although challenging for isomers with close boiling points, fractional distillation under reduced pressure can sometimes be effective for separating cis and trans isomers.

    • Chromatography: Argentation chromatography, which uses silica gel impregnated with silver nitrate, is a powerful technique for separating cis and trans isomers. The silver ions interact differently with the pi bonds of the cis and trans isomers, allowing for their separation. Standard silica gel chromatography may also be effective, but separation can be difficult.

    • Low-Temperature Crystallization: In some cases, fractional crystallization at low temperatures can be used to separate isomers.

Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction?

A4: Triphenylphosphine oxide can be challenging to remove due to its polarity and crystallinity. Here are some common methods:

  • Crystallization: Triphenylphosphine oxide is often crystalline. After the reaction, concentrating the reaction mixture and adding a non-polar solvent like hexane or a mixture of hexane and ethyl acetate can cause the triphenylphosphine oxide to precipitate, allowing it to be removed by filtration.

  • Column Chromatography: Flash column chromatography on silica gel is a very effective method for separating the desired alkene from triphenylphosphine oxide. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is typically used.

  • Extraction: In some cases, a series of extractions can be used to remove the bulk of the triphenylphosphine oxide.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of cis-alkenoic acids. Please note that specific results for this compound may vary.

ParameterLindlar Hydrogenation of 3-Octynoic AcidWittig Reaction
Starting Materials 3-Octynoic acid, Lindlar catalyst (Pd/CaCO3, lead acetate, quinoline), Hydrogen gas(3-Carboxypropyl)triphenylphosphonium bromide, strong base (e.g., n-BuLi), Pentanal
Solvent Ethanol, Hexane, or Ethyl AcetateAnhydrous THF or Diethyl Ether
Temperature Room Temperature-78 °C to Room Temperature
Reaction Time 1 - 6 hours (monitor by TLC/GC)1 - 12 hours
Typical Yield >90% (can be lower due to over-reduction)60 - 80%
Cis:Trans Ratio >95:5>90:10 (with unstabilized ylide)

Experimental Protocols

Protocol 1: Synthesis of this compound via Lindlar Hydrogenation

This protocol outlines the partial hydrogenation of 3-octynoic acid to yield this compound.

Materials:

  • 3-Octynoic acid

  • Lindlar catalyst (5% Pd on CaCO3, poisoned with lead)

  • Quinoline

  • Anhydrous ethanol

  • Hydrogen gas (balloon)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (or a three-way stopcock and balloon)

Procedure:

  • In a round-bottom flask, dissolve 3-octynoic acid (1 equivalent) in anhydrous ethanol.

  • Add the Lindlar catalyst (typically 5-10 mol% of the substrate).

  • Add a small amount of quinoline (typically 1-2 equivalents relative to the catalyst) to further deactivate the catalyst and improve selectivity.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient) at room temperature.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Protocol 2: Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of this compound using a Wittig reaction between an appropriate phosphonium ylide and pentanal.

Materials:

  • (3-Carboxypropyl)triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Pentanal

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, add (3-carboxypropyl)triphenylphosphonium bromide (1 equivalent) to a flask containing anhydrous THF.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2 equivalents) to the suspension. The first equivalent deprotonates the carboxylic acid, and the second forms the ylide, which typically results in a color change to deep red or orange.

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour.

  • Cool the reaction mixture back down to -78 °C.

  • Slowly add a solution of pentanal (1 equivalent) in anhydrous THF to the ylide solution.

  • Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer with dilute HCl to a pH of approximately 2-3 to protonate the carboxylate.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the this compound from triphenylphosphine oxide and any trans isomer.

Visualizations

experimental_workflow cluster_lindlar Lindlar Hydrogenation cluster_wittig Wittig Reaction start_L 3-Octynoic Acid react_L Dissolve in Ethanol Add Lindlar Catalyst & Quinoline start_L->react_L hydrogenate Hydrogenate (H2 balloon) react_L->hydrogenate filter_L Filter through Celite hydrogenate->filter_L evaporate_L Evaporate Solvent filter_L->evaporate_L product_L This compound evaporate_L->product_L start_W1 (3-Carboxypropyl)triphenylphosphonium bromide ylide_formation Ylide Formation (n-BuLi, -78°C) start_W1->ylide_formation start_W2 Pentanal reaction_W Reaction with Aldehyde start_W2->reaction_W ylide_formation->reaction_W workup_W Aqueous Workup & Extraction reaction_W->workup_W purify_W Column Chromatography workup_W->purify_W product_W This compound purify_W->product_W troubleshooting_logic cluster_lindlar_ts Lindlar Hydrogenation Issues cluster_wittig_ts Wittig Reaction Issues issue Low Yield or Purity over_reduction Over-reduction to Alkane issue->over_reduction Saturated byproduct low_selectivity_L Low cis:trans Ratio issue->low_selectivity_L Isomer mixture incomplete_reaction Incomplete Reaction issue->incomplete_reaction Starting material remains low_selectivity_W Low cis:trans Ratio issue->low_selectivity_W Isomer mixture byproduct Byproduct Contamination (Triphenylphosphine oxide) issue->byproduct Impure product solution_L1 Check catalyst activity Monitor reaction closely Control H2 pressure over_reduction->solution_L1 solution_L2 Ensure fresh catalyst Consider argentation chromatography low_selectivity_L->solution_L2 solution_W1 Ensure anhydrous conditions Use fresh, strong base incomplete_reaction->solution_W1 solution_W2 Use non-stabilized ylide low_selectivity_W->solution_W2 solution_W3 Crystallization Column chromatography byproduct->solution_W3

References

Overcoming poor yield in the synthesis of cis-beta-Octenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yield in the synthesis of cis-beta-Octenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound?

A1: The two most prevalent methods for the stereoselective synthesis of this compound are the Wittig reaction and the partial hydrogenation of 3-octynoic acid using a poisoned catalyst.

Q2: Why is my Wittig reaction producing a low yield of the cis isomer?

A2: Low yields of the cis (Z) isomer in a Wittig reaction for this synthesis are often due to the use of a stabilized ylide. Non-stabilized ylides are crucial for favoring the formation of the cis-alkene.[1][2] The presence of lithium salts can also reduce the cis-selectivity.

Q3: My alkyne hydrogenation is producing the alkane instead of the cis-alkene. What is going wrong?

A3: Over-reduction to the corresponding alkane is a common issue and indicates that your catalyst is too active. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is essential to selectively hydrogenate the alkyne to the cis-alkene without further reduction.[3][4][5]

Q4: What is a "poisoned" catalyst and why is it important?

A4: A poisoned catalyst, in this context, is a hydrogenation catalyst (typically palladium) that has been intentionally deactivated to a certain extent. Common poisons include lead acetate and quinoline.[6] This reduced activity is critical for stopping the hydrogenation at the alkene stage, thus preventing the formation of the fully saturated alkane.[3][4][5]

Q5: Can I use other reduction methods for the alkyne?

A5: While other reduction methods exist, they may not provide the desired cis-stereochemistry. For instance, dissolving metal reduction (e.g., sodium in liquid ammonia) will typically yield the trans-isomer.[5][6]

Troubleshooting Guides

Route 1: Wittig Reaction

This guide focuses on the Wittig reaction between propanal and a phosphonium ylide derived from a 3-carboxypropyl halide.

Issue 1: Low Overall Yield

Possible Cause Troubleshooting Step
Incomplete Ylide Formation Ensure a sufficiently strong, non-nucleophilic base (e.g., n-butyllithium, sodium hydride) is used for the deprotonation of the phosphonium salt. The reaction should be carried out under anhydrous conditions.
Side Reactions of the Aldehyde Aldehydes can be prone to self-condensation (aldol reaction) or oxidation. Use fresh, purified propanal and consider adding it slowly to the ylide solution at a low temperature.
Steric Hindrance While less of an issue with propanal, bulky reactants can impede the reaction. Ensure optimal reaction concentrations.
Difficult Product Isolation The primary byproduct, triphenylphosphine oxide, can sometimes complicate purification. Optimize your chromatographic separation method.

Issue 2: Poor cis (Z) Selectivity (High trans (E) Isomer Content)

Possible Cause Troubleshooting Step
Use of a Stabilized Ylide The phosphonium ylide used should be non-stabilized to favor the kinetic cis product. Avoid ylides with electron-withdrawing groups that would stabilize the carbanion.[1][2]
Presence of Lithium Salts Lithium salts can lead to equilibration of the betaine intermediate, increasing the proportion of the more thermodynamically stable trans product. If using a lithium base, consider salt-free conditions if possible.
Reaction Temperature Higher temperatures can sometimes favor the formation of the more stable trans isomer. Run the reaction at a lower temperature.
Route 2: Partial Hydrogenation of 3-Octynoic Acid

Issue 1: Low Yield of this compound (Over-reduction to Octanoic Acid)

Possible Cause Troubleshooting Step
Catalyst is Too Active Ensure you are using a properly "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline).[6] If preparing your own, ensure the poisoning procedure is followed correctly.
Excess Hydrogen Use a stoichiometric amount of hydrogen gas. A balloon filled with hydrogen is often sufficient for small-scale reactions and helps to avoid over-pressurization.
Prolonged Reaction Time Monitor the reaction progress closely by techniques like TLC or GC. Stop the reaction as soon as the starting alkyne is consumed.

Issue 2: Reaction Stalls or is Incomplete

Possible Cause Troubleshooting Step
Catalyst Poisoning While intentional poisoning is necessary, impurities in the starting material or solvent can further deactivate the catalyst. Ensure all reagents and solvents are pure.
Insufficient Catalyst Loading Increase the catalyst loading, but be mindful that this can also increase the risk of over-reduction if not carefully monitored.
Poor Hydrogen Delivery Ensure good agitation to facilitate the mass transfer of hydrogen gas to the catalyst surface.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of cis-alkenes using the discussed methods. Note that yields can vary significantly based on the specific substrate and reaction conditions.

Synthetic Method Substrate Product Reported Yield (%) Stereoselectivity (cis:trans)
Wittig Reaction (non-stabilized ylide)Aldehyde + Phosphonium Saltcis-Alkene60-85%Predominantly cis
Partial Hydrogenation (Lindlar's Catalyst)Alkynecis-Alkene85-95%>95% cis

Experimental Protocols

Detailed Protocol: Partial Hydrogenation of 3-Octynoic Acid using Lindlar's Catalyst

This protocol is a representative procedure for the synthesis of this compound via the partial hydrogenation of 3-octynoic acid.

Materials:

  • 3-Octynoic acid

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Quinoline

  • Methanol (reagent grade)

  • Hydrogen gas (balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Hydrogenation apparatus (or balloon setup)

Procedure:

  • In a round-bottom flask, dissolve 3-octynoic acid in methanol.

  • Add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne) and a small amount of quinoline (as a further poison to enhance selectivity).

  • Seal the flask with a septum and purge with nitrogen gas, followed by hydrogen gas.

  • Secure a hydrogen-filled balloon to the flask via a needle through the septum.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the celite pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The crude product can then be purified by column chromatography or distillation to yield pure this compound.

Visualizations

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation (Anhydrous) cluster_olefination Olefination Phosphonium_Salt Phosphonium Salt Ylide Non-stabilized Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Propanal Propanal Propanal->Oxaphosphetane cis_Product This compound Oxaphosphetane->cis_Product Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Purification Purification cis_Product->Purification Chromatography Hydrogenation_Troubleshooting Start Poor Yield in Alkyne Hydrogenation Check_Product Analyze Product Mixture (GC/NMR) Start->Check_Product Over_Reduction Alkane is Major Product Check_Product->Over_Reduction Over-reduction? Incomplete_Reaction Starting Material Remains Check_Product->Incomplete_Reaction Incomplete? Correct_Product High Yield of cis-Alkene Check_Product->Correct_Product Successful Catalyst_Activity Catalyst too active? Over_Reduction->Catalyst_Activity Yes Catalyst_Deactivated Catalyst deactivated? Incomplete_Reaction->Catalyst_Deactivated Yes Poison_Catalyst Increase quinoline or use fresh Lindlar's catalyst Catalyst_Activity->Poison_Catalyst Yes Reduce_H2 Decrease H2 pressure or reduce reaction time Catalyst_Activity->Reduce_H2 No Purify_Reagents Purify starting material and solvent Catalyst_Deactivated->Purify_Reagents Yes Increase_Loading Increase catalyst loading Catalyst_Deactivated->Increase_Loading No

References

Improving the resolution of cis and trans isomers of octenoic acid in GC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving cis and trans isomers of octenoic acid using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate cis and trans isomers of octenoic acid by GC?

A1: Cis and trans isomers of octenoic acid are geometric isomers with the same molecular weight and similar physicochemical properties. This similarity makes their separation by gas chromatography challenging, as they often exhibit close retention times. Effective separation relies on highly selective GC columns and optimized analytical conditions to exploit subtle differences in their molecular shape and polarity.

Q2: What is the most critical factor for achieving good resolution of these isomers?

A2: The choice of the GC capillary column is the most critical factor. Highly polar stationary phases, particularly those containing cyanopropyl functional groups, are essential for resolving geometric fatty acid isomers.[1][2][3] These phases provide unique selectivity based on the differences in the overall shape and dipole moment between cis (U-shaped) and trans (linear) isomers.

Q3: Do I need to derivatize octenoic acid before GC analysis?

A3: Yes, derivatization is a necessary step. Free fatty acids like octenoic acid are polar and non-volatile, which can lead to poor peak shape (tailing) and interaction with the GC column.[4] Converting them to their nonpolar, more volatile fatty acid methyl esters (FAMEs) through a process called esterification is standard practice for GC analysis.[5][6]

Q4: What are the common derivatization methods for octenoic acid?

A4: The most common method is acid-catalyzed esterification using reagents like Boron Trifluoride (BF₃) in methanol or a solution of sulfuric acid in methanol.[7] These reagents react with the carboxylic acid group of the octenoic acid to form the corresponding methyl ester (octenoate).

Q5: Can I use a mass spectrometer (MS) detector for this analysis?

A5: Yes, a mass spectrometer is an excellent detector for this application. GC-MS not only provides quantitative data but also offers structural information, confirming the identity of the isomers based on their mass spectra.[5][8]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of octenoic acid isomers.

Problem: Poor or no resolution between cis and trans isomer peaks.

// Nodes Start [label="Poor Resolution", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckColumn [label="Is the column highly polar\n(e.g., cyanopropyl-based)?", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeColumn [label="Action: Install a highly polar\ncapillary column (e.g., SP-2560,\nCP-Sil 88, or SLB-IL111).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeTemp [label="Is the temperature program\noptimized?", fillcolor="#FBBC05", fontcolor="#202124"]; AdjustTemp [label="Action: Lower the isothermal\ntemperature or slow the ramp rate\nto increase interaction time.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckFlow [label="Is the carrier gas\nflow rate optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; AdjustFlow [label="Action: Optimize the linear\nvelocity for the carrier gas\n(He, H2, or N2).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Resolution\nImproved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckColumn; CheckColumn -> OptimizeTemp [label="Yes"]; CheckColumn -> ChangeColumn [label="No"]; ChangeColumn -> OptimizeTemp [color="#4285F4"]; OptimizeTemp -> CheckFlow [label="Yes"]; OptimizeTemp -> AdjustTemp [label="No"]; AdjustTemp -> CheckFlow [color="#4285F4"]; CheckFlow -> Success [label="Yes"]; CheckFlow -> AdjustFlow [label="No"]; AdjustFlow -> Success [color="#4285F4"]; } } Caption: Troubleshooting decision tree for poor peak resolution.

Problem: Tailing or broad peaks.

  • Cause: Incomplete derivatization, leaving polar carboxylic acids that interact with the column.

  • Solution: Review the derivatization protocol. Ensure reagents are fresh and the reaction goes to completion. Heating the reaction mixture can improve efficiency.[9]

  • Cause: Active sites in the GC inlet liner or on the column itself.

  • Solution: Use a deactivated inlet liner. If the column is old, it may need to be conditioned or replaced.

Problem: Low signal or poor sensitivity.

  • Cause: Insufficient sample concentration or inefficient injection.

  • Solution: Concentrate the sample after derivatization and extraction. Consider using a splitless injection mode to introduce more of the sample onto the column, but be mindful of potential peak broadening.

  • Cause: Issues with the detector (e.g., FID flame is not lit, MS source needs cleaning).

  • Solution: Perform routine maintenance on the detector according to the manufacturer's instructions.

Experimental Protocols

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes a common acid-catalyzed esterification method.

// Nodes Start [label="Start: Octenoic Acid Sample", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddReagent [label="Add 2 mL of 14% BF3-Methanol\nto the dried sample.", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat at 60-100°C for\n5-10 minutes in a sealed vial.", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool to room temperature.", fillcolor="#F1F3F4", fontcolor="#202124"]; AddWaterHexane [label="Add 1 mL of water and\n1 mL of hexane. Vortex to mix.", fillcolor="#F1F3F4", fontcolor="#202124"]; Separate [label="Allow layers to separate.\nThe top hexane layer contains FAMEs.", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="Carefully transfer the top\nhexane layer to a clean vial.", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Ready for GC Injection", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> AddReagent; AddReagent -> Heat; Heat -> Cool; Cool -> AddWaterHexane; AddWaterHexane -> Separate; Separate -> Collect; Collect -> Analyze; } } Caption: Workflow for preparing FAMEs from octenoic acid.

Gas Chromatography (GC) Method Parameters

These are starting parameters that should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC Column Highly Polar Capillary Column (e.g., SP-2560, CP-Sil 88, SLB-IL111)Essential for resolving cis/trans isomers.[1][5][10]
Column Dimensions 75-100 m length, 0.25 mm ID, 0.20-0.25 µm film thicknessLonger columns provide higher resolution.
Carrier Gas Helium or HydrogenHydrogen provides faster analysis and better efficiency at higher flow rates.
Inlet Temperature 250 °CEnsures rapid vaporization of the FAMEs.
Injection Mode Split (e.g., 50:1 ratio) or SplitlessSplit injection is common for preventing column overload; use splitless for trace analysis.
Oven Program Isothermal at 170-180 °C or a slow temperature ramp (e.g., 1-2 °C/min)Isothermal operation can provide the best separation, but a slow ramp may be needed to elute other fatty acids.[3][10]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is robust and provides excellent quantitative data. MS provides confirmation of identity.
FID Temperature 260-300 °CEnsures no condensation of analytes in the detector.

Quantitative Data Summary

The following table summarizes typical resolution and retention characteristics for C18:1 fatty acid isomers on a highly polar column, which serves as a proxy for the expected behavior of C8:1 (octenoic acid) isomers. Resolution (Rs) is a measure of the degree of separation between two adjacent peaks.

Isomer PairResolution (Rs) on SP-2560 ColumnNotes
C18:1 Δ9t (trans) vs. C18:1 Δ9c (cis)> 2.0Excellent separation is achievable under optimized conditions.[3]
C18:1 Δ9t (trans) vs. C18:1 Δ11t (trans)~ 0.9Separation of positional trans isomers can be difficult.[3][11]
Various cis and trans isomersOverlapping peaksSome cis and trans isomers may co-elute even on highly polar columns, requiring careful temperature optimization.[1][10]

Data is illustrative and based on studies of C18:1 isomers, which are structurally similar and exhibit comparable chromatographic behavior to octenoic acid isomers.

References

Minimizing degradation of cis-beta-Octenoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of cis-beta-Octenoic acid to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like other unsaturated fatty acids, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The double bond in the fatty acid chain is prone to attack by atmospheric oxygen, leading to the formation of hydroperoxides, which can further break down into volatile aldehydes and ketones. This process is often initiated by factors like light, heat, and the presence of metal ions.

  • Isomerization: The cis double bond can convert to the more stable trans configuration. This isomerization can be catalyzed by heat, light, and acid or base catalysts.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber vials or by storing the container in a dark place.

  • Purity: Ensure the solvent used for storage is of high purity and free of peroxides.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can be indicated by several observations:

  • Physical Changes: A change in color (e.g., yellowing) or the development of a rancid odor can suggest oxidation.

  • Analytical Characterization: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity of the sample and detect the presence of degradation products.

Troubleshooting Guides

Issue 1: Unexpected experimental results using a previously stored sample of this compound.

This could be due to the degradation of the compound. Follow these steps to troubleshoot:

  • Assess Purity: Re-analyze the sample using a suitable analytical method (e.g., HPLC or GC) to determine its purity and identify any degradation products.

  • Compare to a Standard: If available, compare the analytical profile of the stored sample to a fresh or certified reference standard.

  • Review Storage Conditions: Verify that the sample was stored under the recommended conditions (see FAQs).

  • Consider Impact on a Bioassay: If the compound is used in a biological assay, consider that degradation products may have different or interfering biological activities.

Issue 2: Rapid degradation of this compound in a solvent.

The choice of solvent and its purity are critical for the stability of unsaturated fatty acids.

  • Solvent Purity: Ensure the solvent is of high purity and free from peroxides. Peroxides in solvents like diethyl ether and THF can initiate oxidation.

  • Inert Solvent: Use a deoxygenated solvent. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent before use.

  • pH of the Medium: Avoid strongly acidic or basic conditions, as these can catalyze the isomerization of the double bond.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterLong-Term StorageShort-Term Storage
Temperature≤ -20°C2-8°C
AtmosphereInert Gas (Argon, Nitrogen)Inert Gas (Argon, Nitrogen)
LightProtect from light (Amber vial)Protect from light (Amber vial)
SolventHigh-purity, peroxide-freeHigh-purity, peroxide-free

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific instrument and sample.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 40%) and increase to a higher concentration (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the this compound in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the relative area of the main peak. Degradation products may appear as additional peaks.

Visualizations

degradation_pathway cis-beta-Octenoic_Acid cis-beta-Octenoic_Acid Hydroperoxides Hydroperoxides cis-beta-Octenoic_Acid->Hydroperoxides Oxidation (O2, light, heat) trans-beta-Octenoic_Acid trans-beta-Octenoic_Acid cis-beta-Octenoic_Acid->trans-beta-Octenoic_Acid Isomerization (heat, acid/base) Aldehydes_Ketones Aldehydes_Ketones Hydroperoxides->Aldehydes_Ketones Decomposition

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_storage Sample Storage cluster_analysis Purity Analysis cluster_decision Decision Store_Sample Store this compound (≤ -20°C, Inert Gas, Dark) Prepare_Sample Prepare Sample for HPLC Store_Sample->Prepare_Sample Run_HPLC Perform HPLC Analysis Prepare_Sample->Run_HPLC Analyze_Data Analyze Chromatogram Run_HPLC->Analyze_Data Purity_Check Purity > 95%? Analyze_Data->Purity_Check Use_Sample Use in Experiment Purity_Check->Use_Sample Yes Discard_Sample Discard or Purify Purity_Check->Discard_Sample No

Technical Support Center: Enhancing the Stability of cis-beta-Octenoic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to manage and enhance the stability of cis-beta-Octenoic acid ((Z)-oct-3-enoic acid) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound, also known by its IUPAC name (Z)-oct-3-enoic acid, is a medium-chain unsaturated fatty acid.[1][2] Its structure contains an eight-carbon chain with a double bond between the third and fourth carbon atoms, where the hydrogen atoms are on the same side of the double bond (cis configuration).[3][4]

Q2: What are the primary causes of instability for this compound in aqueous solutions? Like many polyunsaturated fatty acids (PUFAs), this compound is susceptible to two main degradation pathways in aqueous solutions:

  • Oxidation: The double bond is prone to attack by reactive oxygen species, a process that can be accelerated by light, heat, and the presence of metal ions.[5][6] This leads to the formation of undesirable degradation compounds like free radicals and aldehydes.[7]

  • Cis-trans Isomerization: The thermodynamically more stable trans-isomer can form through mechanisms induced by radicals, heat, or exposure to light.[8]

Q3: Why is it critical to maintain the 'cis' configuration? The geometric configuration of the double bond is crucial for the molecule's biological activity and physical properties. The 'cis' form introduces a kink in the fatty acid chain, which affects how it packs into lipid membranes and interacts with enzymes.[3] Conversion to the trans-isomer alters this three-dimensional structure, which can lead to a loss of desired biological function or altered efficacy.

Q4: What are the common signs of degradation? Degradation can be observed as:

  • A decrease in the concentration of the cis-isomer over time.

  • The appearance of a new peak corresponding to the trans-isomer in chromatographic analyses (HPLC or GC).[9]

  • Changes in the solution's physical properties, such as pH drift or the development of off-odors associated with oxidative byproducts.[7]

  • Increased absorbance at wavelengths characteristic of conjugated dienes (~235 nm), indicating oxidation.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: The concentration of my this compound solution is decreasing rapidly over time.

  • Potential Cause: Oxidation. Unsaturated fatty acids are highly susceptible to oxidation, which breaks down the molecule.[7] This process is often catalyzed by dissolved oxygen, trace metal ions (e.g., Fe²⁺, Cu²⁺), and exposure to UV light.[5][10]

  • Solution:

    • Deoxygenate Solvents: Before preparing your solution, sparge the aqueous buffer with an inert gas (e.g., high-purity nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

    • Add Antioxidants: Incorporate antioxidants to scavenge free radicals.[6] The choice of antioxidant may depend on your experimental system.[7][11]

    • Use Chelating Agents: Add a chelating agent like EDTA to sequester catalytic metal ions.[12]

    • Protect from Light: Prepare and store solutions in amber glass vials or wrap containers with aluminum foil to prevent photooxidation.[5]

Issue 2: My HPLC/GC analysis shows a new peak that I suspect is the trans-isomer.

  • Potential Cause: Cis-trans isomerization. The energy input from light or heat can overcome the rotational barrier of the double bond, leading to the formation of the more stable trans-isomer.[8] This can also be catalyzed by free radicals.[8]

  • Solution:

    • Temperature Control: Prepare and store stock solutions and experimental samples at low temperatures (2-8°C). For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

    • Light Protection: Strictly avoid exposure to direct sunlight or intense laboratory lighting. Use amber vials and minimize the time samples spend outside of storage.

    • Inert Atmosphere: Work under an inert atmosphere (e.g., in a glove box or using nitrogen blankets) to reduce radical formation from oxidation, which can also promote isomerization.[8]

Issue 3: The solution appears cloudy or my compound won't fully dissolve.

  • Potential Cause: Poor aqueous solubility and pH effects. This compound is a fatty acid with limited solubility in water.[13] Its solubility is highly dependent on pH. The protonated carboxylic acid (R-COOH) is less soluble than the deprotonated carboxylate salt (R-COO⁻).

  • Solution:

    • Adjust pH: Ensure the pH of your aqueous solution is approximately 1.5-2 units above the pKa of the carboxylic acid (typically ~4.8). A pH of 7.0-7.4 is often effective. This converts the acid to its more soluble carboxylate salt.

    • Use Buffered Solutions: Instead of pure water, use a biological buffer (e.g., PBS, HEPES) to maintain a stable pH and improve solubility and stability.[10][14]

    • Gentle Warming & Sonication: Briefly and gently warm the solution (e.g., to 37°C) or use a bath sonicator to aid dissolution. Avoid excessive heat, which can cause degradation.

    • Consider a Co-solvent: If compatible with your experimental design, a small percentage of an organic co-solvent like ethanol can improve solubility.[15] However, this must be validated to ensure it does not interfere with your assay.

Data Presentation: Factors Influencing Stability

The following tables summarize the expected impact of key variables on the stability of this compound in aqueous solution.

Table 1: Illustrative Effect of pH and Temperature on Compound Half-Life

ConditionpHTemperature (°C)Estimated Half-Life (% Remaining after 24h)Primary Degradation Pathway
A4.025< 70%Isomerization & Oxidation
B7.425> 95%Minimal
C7.44> 99%Minimal
D9.025> 90%Base-catalyzed hydrolysis (minor)

Note: Data are illustrative and based on general principles of fatty acid chemistry. Actual stability will depend on specific experimental conditions.

Table 2: Illustrative Efficacy of Common Stabilizing Agents in a pH 7.4 Buffer at 25°C

Stabilizing AgentConcentrationProtection AgainstRelative Efficacy
None--Baseline
BHT (Butylated hydroxytoluene)100 µMOxidation+++
α-Tocopherol (Vitamin E)100 µMOxidation+++
Ascorbic Acid (Vitamin C)1 mMOxidation++
EDTA (Ethylenediaminetetraacetic acid)1 mMMetal-catalyzed Oxidation+++
BHT + EDTA100 µM / 1 mMOxidation+++++

Note: Efficacy can be synergistic. The optimal choice and concentration should be determined empirically for your system.

Experimental Protocols

Protocol: HPLC-UV Method for Stability Assessment of this compound

This protocol provides a framework for quantifying the concentration of this compound and detecting the formation of its trans-isomer.

  • Materials and Reagents:

    • This compound standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid

    • Buffer for sample preparation (e.g., 100 mM Phosphate Buffer, pH 7.4)

  • Instrumentation:

    • HPLC system with UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

    • Gradient: Start at 60% B, increase linearly to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound in acetonitrile or ethanol. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution in the mobile phase or a compatible solvent.

    • Sample Preparation (Stability Study):

      • Prepare your aqueous solution of this compound under the desired test conditions (e.g., specific pH, temperature, presence of stabilizers).

      • At each time point (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

      • Stop any ongoing reaction by adding an equal volume of cold acetonitrile. This also helps precipitate proteins if present.

      • Centrifuge the sample (e.g., 10,000 x g for 10 min) to remove any precipitate.

      • Transfer the supernatant to an HPLC vial for analysis.

    • Analysis: Inject the calibration standards first to generate a standard curve. Then, inject the prepared samples from each time point.

    • Data Interpretation: Quantify the peak area corresponding to this compound. The cis-isomer will typically elute slightly earlier than the trans-isomer on a C18 column. A decrease in the cis-peak area over time indicates degradation. The appearance and growth of a new, closely eluting peak may indicate isomerization.

Visual Diagrams

TroubleshootingWorkflow start Stability Issue Observed? conc_loss Concentration Loss? start->conc_loss Yes new_peak New Peak in HPLC/GC? start->new_peak No conc_loss->new_peak sol_oxidation Action: Deoxygenate Solvent Add Antioxidant (BHT) Add Chelator (EDTA) conc_loss->sol_oxidation Yes solubility Cloudiness / Solubility Issue? new_peak->solubility sol_isomer Action: Control Temperature (Store at 4°C) Protect from Light new_peak->sol_isomer Yes sol_ph Action: Adjust pH > 6.5 Use Buffered Solution solubility->sol_ph Yes sol_light Action: Store in Amber Vials Work in Low Light sol_oxidation->sol_light end_node Re-evaluate Stability sol_light->end_node sol_isomer->end_node sol_ph->end_node

Caption: Troubleshooting workflow for diagnosing stability issues.

DegradationPathways cluster_conditions Degradation Drivers cis This compound (Biologically Active) trans trans-beta-Octenoic Acid (Altered Activity) cis->trans Isomerization oxidation Oxidation Products (Aldehydes, Peroxides) cis->oxidation Oxidation light Light light->trans heat Heat heat->trans oxygen O₂ / Radicals oxygen->trans oxygen->oxidation metals Metal Ions metals->oxidation

Caption: Key degradation pathways for this compound.

ExperimentalWorkflow prep 1. Prepare Aqueous Solution (with/without stabilizers) incubate 2. Incubate under Test Conditions (T, Light) prep->incubate sample 3. Aliquot at Time Points (t=0, 2, 4, 8, 24h) incubate->sample quench 4. Quench Reaction (e.g., add cold Acetonitrile) sample->quench centrifuge 5. Centrifuge to Clarify quench->centrifuge analyze 6. Analyze by HPLC-UV centrifuge->analyze data 7. Quantify Peak Area vs. Standard Curve & Time analyze->data

Caption: Experimental workflow for a typical stability analysis.

References

Reducing by-product formation in the synthesis of (Z)-oct-3-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (Z)-oct-3-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (Z)-oct-3-enoic acid?

A1: The Wittig reaction is a widely employed method for the stereoselective synthesis of alkenes, including (Z)-oct-3-enoic acid. This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. For the synthesis of (Z)-oct-3-enoic acid, the typical starting materials are pentanal and a phosphorus ylide derived from an ethyl haloacetate, followed by hydrolysis of the resulting ester. The use of an unstabilized or semi-stabilized ylide generally favors the formation of the desired Z-isomer.[1][2]

Q2: What are the primary by-products I should expect in the Wittig synthesis of (Z)-oct-3-enoic acid?

A2: The two main by-products in this synthesis are the (E)-isomer of oct-3-enoic acid and triphenylphosphine oxide (TPPO).[3] The formation of the (E)-isomer is a result of incomplete stereoselectivity in the Wittig reaction, while TPPO is a stoichiometric by-product of the reaction itself.

Q3: How can I minimize the formation of the (E)-isomer?

A3: To favor the formation of the (Z)-isomer, it is crucial to use an unstabilized or semi-stabilized ylide. Reaction conditions also play a significant role. Lower reaction temperatures and the use of salt-free conditions can enhance Z-selectivity. Specifically, running the reaction in a solvent like THF at -78°C is a common strategy.[2]

Q4: What are the best practices for removing triphenylphosphine oxide (TPPO) from the reaction mixture?

A4: TPPO can be challenging to remove due to its polarity and solubility in many organic solvents. Several methods can be employed for its removal:

  • Crystallization: TPPO is often crystalline and can sometimes be removed by fractional crystallization from a suitable solvent system.

  • Chromatography: Column chromatography is an effective but potentially costly and time-consuming method for separating TPPO from the desired product.

  • Precipitation: TPPO can be precipitated from non-polar solvents like hexane or diethyl ether.

  • Complexation: The addition of metal salts like zinc chloride (ZnCl₂) can form a complex with TPPO, which then precipitates and can be removed by filtration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of (Z)-oct-3-enoic acid 1. Incomplete reaction. 2. Ylide decomposition. 3. Suboptimal reaction temperature.1. Increase reaction time or temperature slightly, but monitor for increased by-product formation. 2. Prepare the ylide in situ and use it immediately. Ensure anhydrous conditions during ylide formation and reaction. 3. Optimize the temperature profile. While lower temperatures favor Z-selectivity, the reaction rate might be too slow. A balance needs to be found.
High proportion of (E)-oct-3-enoic acid 1. Use of a stabilized ylide. 2. High reaction temperature. 3. Presence of lithium salts.1. Ensure the ylide is unstabilized or semi-stabilized. 2. Perform the reaction at low temperatures (e.g., -78°C). 3. Use sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) instead of n-butyllithium to generate the ylide, as lithium salts can lead to equilibration of the betaine intermediate, favoring the E-isomer.[4]
Presence of unreacted pentanal 1. Insufficient ylide. 2. Inactive ylide.1. Use a slight excess of the ylide (1.1-1.2 equivalents). 2. Ensure the ylide was successfully formed by observing the characteristic color change (often deep red or orange) upon addition of the base to the phosphonium salt.
Difficulty in removing triphenylphosphine oxide (TPPO) 1. Co-elution during chromatography. 2. Similar solubility to the product.1. Optimize the solvent system for chromatography. A gradient elution might be necessary. 2. Attempt precipitation of TPPO from a non-polar solvent or use complexation with ZnCl₂.
Formation of other unexpected by-products 1. Aldol condensation of pentanal. 2. Michael addition to the α,β-unsaturated product.1. Add the aldehyde slowly to the ylide solution at low temperature to minimize self-condensation. 2. Use a non-nucleophilic base for ylide generation and work up the reaction promptly.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (Z)-oct-3-enoic Acid via Wittig Reaction

This protocol focuses on maximizing the yield of the (Z)-isomer.

Materials:

  • (3-Carboxypropyl)triphenylphosphonium bromide

  • Pentanal

  • Sodium hexamethyldisilazide (NaHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend (3-carboxypropyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS (2.2 equivalents) in THF to the suspension with vigorous stirring. Allow the mixture to stir at -78°C for 1 hour. The formation of the ylide is indicated by a color change to deep orange or red.

  • Wittig Reaction: Slowly add a solution of pentanal (1.0 equivalent) in anhydrous THF to the ylide solution at -78°C.

  • Allow the reaction to stir at -78°C for 4 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2).

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the (Z)-oct-3-enoic acid from the (E)-isomer and triphenylphosphine oxide.

Visualizing the Workflow

Wittig_Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_purification Purification pentanal Pentanal wittig_reaction Wittig Reaction (-78°C to RT) pentanal->wittig_reaction phosphonium_salt (3-Carboxypropyl)triphenylphosphonium bromide ylide_formation Ylide Generation (-78°C, THF) phosphonium_salt->ylide_formation base NaHMDS base->ylide_formation ylide_formation->wittig_reaction workup Aqueous Work-up wittig_reaction->workup chromatography Column Chromatography workup->chromatography product (Z)-oct-3-enoic Acid chromatography->product

Caption: Workflow for the synthesis of (Z)-oct-3-enoic acid.

Troubleshooting Logic

Troubleshooting_Byproduct cluster_E_isomer High (E)-Isomer Content cluster_TPPO TPPO Removal Issues start High By-product Formation check_temp Reaction Temperature Too High? start->check_temp check_purification Purification Method Ineffective? start->check_purification check_base Using a Lithium Base? check_temp->check_base No solution_temp Lower reaction temperature to -78°C check_temp->solution_temp Yes solution_base Switch to NaHMDS or KHMDS check_base->solution_base Yes solution_precipitation Try precipitation from hexanes check_purification->solution_precipitation Yes solution_complexation Use ZnCl₂ to precipitate TPPO complex check_purification->solution_complexation Yes

Caption: Decision tree for troubleshooting by-product issues.

References

Technical Support Center: Method Development for Trace Level Detection of cis-beta-Octenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the trace level detection of cis-beta-Octenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in analyzing this compound at trace levels?

A1: The primary challenges are its volatility, potential for isomerization, and low concentrations in complex biological matrices. Its unsaturated nature also makes it susceptible to oxidation, requiring careful sample handling and storage to ensure stability.[1][2]

Q2: Which analytical technique is more suitable for trace analysis of this compound: GC-MS or LC-MS/MS?

A2: Both techniques can be suitable, but the choice depends on the sample matrix and desired sensitivity. GC-MS often requires derivatization to improve the volatility and thermal stability of the acid.[3] LC-MS/MS can sometimes be performed without derivatization, which simplifies sample preparation, but may also benefit from derivatization to enhance ionization efficiency and sensitivity.[2][4]

Q3: Why is derivatization necessary for the GC-MS analysis of this compound?

A3: Derivatization is a chemical process that modifies the analyte to make it more suitable for GC-MS analysis.[5] For carboxylic acids like this compound, derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl ester.[3] This improves peak shape, reduces tailing, and enhances thermal stability, which is crucial for reproducible quantification at trace levels.[3]

Q4: What are the common derivatization reagents for GC-MS analysis of fatty acids?

A4: Common reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and alkylation reagents to form methyl esters, such as boron trifluoride in methanol (BF3-methanol).[3] The choice of reagent depends on the specific requirements of the analysis and the presence of other functional groups.[3]

Q5: How can I minimize the degradation of this compound during sample storage?

A5: Due to its unsaturation, this compound is prone to oxidation.[1][2] Samples should be stored at low temperatures, ideally at -80°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1] Avoid repeated freeze-thaw cycles and consider adding antioxidants if compatible with the analytical method.

Troubleshooting Guides

Issue 1: Low or No Analyte Signal (Poor Sensitivity)

Q: I am not detecting a signal for this compound or the signal is very weak. What are the possible causes and solutions?

A: Low or no signal can stem from issues in sample preparation, instrument settings, or analyte stability.

  • Potential Cause 1: Analyte Degradation.

    • Solution: Ensure proper sample storage at -80°C and minimize exposure to air and light.[1] Prepare samples on ice and analyze them as quickly as possible after preparation. Verify the stability of your analytical standards.

  • Potential Cause 2: Inefficient Extraction or Derivatization.

    • Solution (GC-MS): Optimize the derivatization reaction conditions, including temperature, time, and reagent concentration. Ensure the sample is completely dry before adding the silylating reagent, as moisture can deactivate it.

    • Solution (LC-MS/MS): If not derivatizing, consider a derivatization step with an agent like 3-nitrophenylhydrazine (3-NPH) to improve ionization efficiency.[6][7] If using protein precipitation, ensure the solvent-to-sample ratio is sufficient for complete protein removal.

  • Potential Cause 3: Suboptimal Mass Spectrometry Parameters.

    • Solution: Perform direct infusion of a this compound standard to optimize MS parameters such as collision energy and fragmentor voltage. Ensure you are using the most abundant and specific MRM transitions.

Issue 2: Poor Peak Shape (Tailing or Broadening)

Q: My chromatogram for this compound shows significant peak tailing. How can I improve the peak shape?

A: Peak tailing is often caused by active sites in the GC or LC system or by issues with the mobile/stationary phase.

  • Potential Cause 1: Active Sites in the GC Inlet or Column.

    • Solution (GC-MS): Ensure the GC inlet liner is clean and deactivated. If necessary, replace the liner. Use a column specifically designed for fatty acid analysis. Incomplete derivatization can also expose the polar carboxyl group, leading to tailing.[3]

  • Potential Cause 2: Inappropriate LC Mobile Phase or Column.

    • Solution (LC-MS/MS): For underivatized analysis, ensure the mobile phase pH is appropriate to keep the carboxylic acid in a consistent protonation state. Using a suitable column, such as a C18 or a PFP (Pentafluorophenyl) column, can improve peak shape.[4]

  • Potential Cause 3: Matrix Effects.

    • Solution: Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup by using solid-phase extraction (SPE) to remove interferences.

Issue 3: Poor Reproducibility (High %RSD)

Q: My replicate injections show high variability in peak area. What could be causing this?

A: Poor reproducibility can be due to inconsistent sample preparation, instrument variability, or analyte instability.

  • Potential Cause 1: Inconsistent Sample Preparation.

    • Solution: Use an internal standard (preferably a stable isotope-labeled version of the analyte) to correct for variations in extraction, derivatization, and injection volume. Ensure all sample preparation steps are performed consistently.

  • Potential Cause 2: Analyte Instability in the Autosampler.

    • Solution: Keep the autosampler tray cooled (e.g., at 4°C) to minimize degradation of the analyte or its derivative while waiting for injection.[4]

  • Potential Cause 3: Carryover from Previous Injections.

    • Solution: Optimize the wash solvent and increase the wash volume and duration between injections. Inject a blank solvent after a high concentration sample to check for carryover.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for several short-chain fatty acids using an LC-MS/MS method. While specific data for this compound is not provided in the cited literature, these values for structurally similar compounds can serve as a benchmark for method development.

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Butyric Acid13[7]
Valeric Acid13[7]
Isovaleric Acid13[7]
Hexanoic Acid13[7]
Acetate0.003 mM-[2][4]
Propionate0.001 mM-[2][4]
Butyrate0.001 mM-[2][4]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis with Derivatization

This protocol is adapted from methods for other short-chain fatty acids and should be optimized for this compound.[6][7]

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of sample, add an internal standard (e.g., deuterated octenoic acid).

    • Add 400 µL of ice-cold isopropanol for protein precipitation.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of a solution containing 3-nitrophenylhydrazine (3-NPH) and a coupling agent (e.g., EDC) in a suitable solvent (e.g., acetonitrile/water).

    • Incubate at 40°C for 30 minutes.

    • After incubation, add 50 µL of 0.1% formic acid in water to stop the reaction.

  • LC-MS/MS Conditions:

    • LC System: High-performance liquid chromatography system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Determine the precursor ion (M+H)+ for the 3-NPH derivative of this compound and optimize the collision energy to identify the most abundant and stable product ions.

Protocol 2: GC-MS Analysis with Derivatization

This protocol outlines a general procedure for the analysis of fatty acids by GC-MS following silylation.

  • Sample Preparation and Extraction:

    • Homogenize the sample (e.g., tissue, feces) in a suitable solvent.

    • Perform a liquid-liquid extraction using a solvent like methyl tert-butyl ether (MTBE) after acidification of the sample to protonate the fatty acids.

    • Separate the organic layer containing the fatty acids.

  • Derivatization (Silylation):

    • Evaporate the organic extract to complete dryness under nitrogen. It is critical to remove all moisture.

    • Add 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Incubate the mixture at 60-75°C for 30-60 minutes to form the trimethylsilyl (TMS) esters.

  • GC-MS Conditions:

    • GC System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A low to mid-polarity column suitable for fatty acid analysis (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.

    • MS System: Electron ionization (EI) source at 70 eV.

    • Scan Mode: Scan mode for initial identification of the TMS-derivatized this compound based on its fragmentation pattern. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity.

Visualizations

Experimental_Workflow_LCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Isopropanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Transfer Deriv_Reaction Add 3-NPH Reagent & Incubate Evaporate->Deriv_Reaction Quench Quench Reaction Deriv_Reaction->Quench LCMS LC-MS/MS Analysis Quench->LCMS Inject

Caption: Workflow for LC-MS/MS analysis of this compound.

Troubleshooting_Workflow Start Start: No or Low Signal Check_Stability Is Analyte Stable? Start->Check_Stability Improve_Storage Improve Storage Conditions (-80°C, Inert Gas) Check_Stability->Improve_Storage No Check_Extraction Is Extraction/ Derivatization Efficient? Check_Stability->Check_Extraction Yes Improve_Storage->Check_Extraction Optimize_Prep Optimize Reaction Time, Temp, & Reagents Check_Extraction->Optimize_Prep No Check_MS Are MS Parameters Optimal? Check_Extraction->Check_MS Yes Use_IS Use Stable Isotope Internal Standard Optimize_Prep->Use_IS Use_IS->Check_MS Tune_MS Tune MS Parameters Using Standard Check_MS->Tune_MS No Success Problem Solved Check_MS->Success Yes Tune_MS->Success

Caption: Troubleshooting logic for low analyte signal.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of cis- and trans-beta-Octenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of fatty acid research, the geometric isomerism of unsaturated carbon chains can profoundly influence their biological activities. This guide provides a comparative overview of the known and potential biological effects of cis- and trans-beta-octenoic acid (also known as (Z)- and (E)-3-octenoic acid, respectively). While direct comparative studies on these specific isomers are limited, this document synthesizes available data on closely related medium-chain fatty acids to draw informed inferences and guide future research.

Data Presentation: A Comparative Overview

Due to the scarcity of direct comparative studies, this table extrapolates potential differences based on research on similar medium-chain fatty acid isomers. Further experimental validation is crucial.

Biological Activitycis-beta-Octenoic Acid (Hypothesized)trans-beta-Octenoic Acid (Known/Hypothesized)Supporting Evidence for Isomeric Differences
Antimicrobial Activity Potentially higher activityModerate activityStudies on the related cis-2-decenoic acid show it has significant biofilm dispersing and inhibiting properties, while the trans-isomer is less active.
Cytotoxicity against Cancer Cells UnknownUnknownResearch on other unsaturated fatty acid isomers suggests that the cis configuration can lead to higher cytotoxicity in certain cancer cell lines.
Anti-inflammatory Effects UnknownUnknownThe geometric configuration of fatty acids is known to influence their incorporation into cellular membranes and subsequent modulation of inflammatory signaling pathways.

Experimental Protocols

To facilitate further research into the comparative biological activities of cis- and trans-beta-octenoic acid, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound and trans-beta-Octenoic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of cis- and trans-beta-octenoic acid in a suitable solvent (e.g., ethanol).

  • In a 96-well plate, perform a serial two-fold dilution of each isomer in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Add the bacterial suspension to each well of the microtiter plate.

  • Include positive (bacteria in MHB without the fatty acid) and negative (MHB only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the fatty acid at which no visible bacterial growth is observed.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • cis- and trans-beta-Octenoic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of cis- and trans-beta-octenoic acid for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

NF-κB (Nuclear Factor kappa B) Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring the inhibition of the NF-κB signaling pathway.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) to induce an inflammatory response

  • cis- and trans-beta-Octenoic acid

  • NF-κB reporter assay kit (e.g., luciferase-based) or antibodies for Western blotting or immunofluorescence

Procedure (using a reporter assay):

  • Transfect the cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Pre-treat the transfected cells with different concentrations of cis- or trans-beta-octenoic acid for a specific time.

  • Stimulate the cells with LPS to activate the NF-κB pathway.

  • After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • A decrease in reporter activity in the presence of the fatty acid indicates inhibition of the NF-κB pathway.

Visualizations

Signaling Pathway

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates IkappaB_p P-IκB IkappaB->IkappaB_p NF_kappa_B NF-κB (p50/p65) Proteasome Proteasome IkappaB_p->Proteasome Ubiquitination & Degradation NF_kappa_B_active Active NF-κB Nucleus Nucleus NF_kappa_B_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes beta_Octenoic_Acid cis/trans-beta-Octenoic Acid beta_Octenoic_Acid->IKK_complex Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by beta-octenoic acid.

Experimental Workflow

Experimental_Workflow start Start prep_compounds Prepare Stock Solutions (cis- & trans-isomers) start->prep_compounds treatment Treatment with Isomer Dilutions prep_compounds->treatment cell_culture Cell Culture (Bacterial or Mammalian) cell_culture->treatment incubation Incubation treatment->incubation assay Perform Assay (MIC, MTT, or NF-κB) incubation->assay data_collection Data Collection (Absorbance/Luminescence) assay->data_collection analysis Data Analysis (MIC/IC50 Calculation) data_collection->analysis comparison Compare Biological Activity of Isomers analysis->comparison end End comparison->end

Caption: General workflow for comparing the biological activity of isomers.

Conclusion

A Comparative Guide to the Analytical Validation for cis-beta-Octenoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of cis-beta-octenoic acid, an unsaturated short-chain fatty acid (SCFA), is crucial for various metabolic and therapeutic studies. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of validated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), that can be applied to the quantification of this compound.

Comparison of Analytical Methods

The quantification of short-chain fatty acids like this compound presents analytical challenges due to their volatility and polarity. To address these challenges, various methods have been developed and validated. Below is a summary of the performance of different analytical platforms.

ParameterGC-MS with DerivatizationLC-MS/MS (Direct Injection)
Principle Volatile derivatives are separated by gas chromatography and detected by mass spectrometry.The analyte is separated by liquid chromatography and detected by tandem mass spectrometry without prior derivatization.
Derivatization Required to increase volatility and improve chromatographic properties. Common agents include silylating agents (e.g., MTBSTFA), chloroformates (e.g., isobutyl chloroformate), and methylation agents (e.g., BF3/MeOH).[1][2]Not required, which simplifies sample preparation and reduces analysis time.[3]
Linearity (r²) Typically > 0.99[4][5]Typically > 0.998[3]
Limit of Detection (LOD) Can reach low ng/mL to pg levels, depending on the derivatization agent and matrix.[4][5]Generally in the low µM to nM range (e.g., 0.001-0.003 mM).[3]
Limit of Quantification (LOQ) Ranges from ng/mL to low µg/mL.[4][5]In the low µM range.[3]
Accuracy (Recovery) Generally ranges from 80% to 112%.[4][6]Typically between 92% and 120%.[3]
Precision (RSD%) Intra-day and inter-day precision are usually < 15%.[6]Intra-day precision is often < 12%, and inter-day precision is < 20%.[3]
Sample Throughput Can be lower due to the additional derivatization step.Higher due to simpler sample preparation.[3]
Matrix Effects Can be significant, often requiring matrix-matched calibration standards.Can also be present but may be mitigated with the use of isotopically labeled internal standards.
Selectivity High, especially with MS detection, allowing for the separation of isomers with appropriate columns.[7]Very high due to the specificity of MS/MS detection.

Experimental Protocols

Below is a detailed methodology for a representative GC-MS method involving derivatization, which is a common and robust approach for SCFA quantification.

Experimental Protocol: GC-MS with Isobutyl Chloroformate Derivatization

This method is adapted from a validated procedure for the analysis of short-chain fatty acids in biological samples.[1]

1. Sample Preparation (from an aqueous matrix):

  • To 100 µL of the sample, add an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Add 125 µL of 20 mM NaOH to ensure the fatty acids are in their salt form and less volatile.

  • For samples with high lipid content, a lipid removal step is recommended. Add 400 µL of chloroform, vortex, and centrifuge. The upper aqueous phase is collected.[1]

  • Transfer 400 µL of the aqueous phase to a new tube.

  • Add 80 µL of isobutanol and 100 µL of pyridine.

  • Adjust the final volume to 650 µL with ultrapure water.

2. Derivatization:

  • Carefully add 50 µL of isobutyl chloroformate to the prepared sample.

  • Vortex the mixture immediately for 30 seconds.

  • Add 400 µL of hexane and vortex for another 30 seconds to extract the derivatized fatty acids.

  • Centrifuge to separate the phases.

  • Transfer the upper hexane layer to a GC vial for analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A suitable column for fatty acid analysis, such as a DB-23 (60 m × 0.25 mm I.D., 0.15 µm film thickness).[5]

  • Injector: Splitless mode.

  • Carrier Gas: Helium.

  • Oven Temperature Program: An example program starts at 45°C, holds for 2 minutes, then ramps up to 230°C.[5]

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.

4. Validation Parameters:

  • Linearity: Prepare a calibration curve over the expected concentration range of this compound. A correlation coefficient (r²) > 0.99 is generally considered acceptable.[4][5]

  • Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Quantification (LOQ): Determined by analyzing samples with decreasing concentrations of the analyte.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical analytical method validation for this compound.

General Workflow for Analytical Method Validation cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_validation Data Analysis & Validation Sample Biological Sample InternalStandard Addition of Internal Standard Sample->InternalStandard Extraction Extraction of Fatty Acids InternalStandard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation (Linearity, Accuracy, Precision, LOD/LOQ) Quantification->Validation

Caption: Workflow for fatty acid analysis and validation.

Signaling Pathway of Method Choice Analyte This compound Properties Properties: - Volatile - Polar Analyte->Properties GCMS GC-MS Analysis Properties->GCMS LCMS LC-MS/MS Analysis Properties->LCMS Derivatization Requires Derivatization GCMS->Derivatization Direct Direct Injection Possible LCMS->Direct HighSensitivity High Sensitivity Derivatization->HighSensitivity HighThroughput Higher Throughput Direct->HighThroughput

Caption: Decision pathway for analytical method selection.

References

A Comparative Analysis of the Antioxidant Potential of Octenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The investigation into the therapeutic properties of fatty acids has identified several candidates with potential health benefits. Among these, octenoic acid isomers, a group of monounsaturated fatty acids, have garnered interest for their potential biological activities. This guide provides a comparative overview of the antioxidant potential of various octenoic acid isomers, based on the currently available scientific literature. While direct comparative studies are limited, this document synthesizes the existing data, outlines standard experimental protocols for antioxidant capacity assessment, and illustrates a potential signaling pathway involved in the antioxidant-mediated effects of these compounds.

Data Presentation: Antioxidant Potential of Octenoic Acid Isomers

IsomerAntioxidant Activity DataSignaling Pathway Involvement
2-Octenoic acid No quantitative data on DPPH, ABTS, or lipid peroxidation inhibition found in the reviewed literature.Not reported in the reviewed literature.
3-Octenoic acid No quantitative data on DPPH, ABTS, or lipid peroxidation inhibition found in the reviewed literature.Not reported in the reviewed literature.
4-Octenoic acid No quantitative data on DPPH, ABTS, or lipid peroxidation inhibition found in the reviewed literature.Not reported in the reviewed literature.
5-Octenoic acid No quantitative data on DPPH, ABTS, or lipid peroxidation inhibition found in the reviewed literature.Not reported in the reviewed literature.
6-Octenoic acid No quantitative data on DPPH, ABTS, or lipid peroxidation inhibition found in the reviewed literature.Not reported in the reviewed literature.
7-Octenoic acid Demonstrates anti-inflammatory and antioxidant properties. It has been shown to downregulate the production of pro-inflammatory cytokines and inhibit the expression of genes related to inflammation and oxidative stress.[1]Inhibits the nuclear translocation of NF-κB p65 and downregulates NADPH oxidase 2 (NOX2) component genes, which are key in inflammatory and oxidative stress signaling.[1]

Experimental Protocols

To facilitate further research and a direct comparison of the antioxidant potential of octenoic acid isomers, the following are detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the octenoic acid isomers in methanol to prepare a series of concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 100 µL of the sample and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the octenoic acid isomers in ethanol.

  • Reaction Mixture: Add 10 µL of each sample concentration to 1 mL of the ABTS•+ working solution and mix thoroughly.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as:

    The results can be expressed as an IC50 value.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex.

Procedure:

  • Induction of Lipid Peroxidation: A suitable lipid-rich substrate, such as a rat liver homogenate or a linoleic acid emulsion, is incubated with a pro-oxidant (e.g., FeSO4/ascorbate) in the presence and absence of the octenoic acid isomers at various concentrations.

  • TBA Reaction: After the incubation period, the reaction is stopped by adding a solution of trichloroacetic acid (TCA). The mixture is then centrifuged, and the supernatant is collected. A solution of thiobarbituric acid (TBA) is added to the supernatant, and the mixture is heated in a boiling water bath for a specific time (e.g., 20-30 minutes) to allow the formation of the TBA-MDA adduct.

  • Measurement: After cooling, the absorbance of the resulting pink chromogen is measured at 532 nm.

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated using the formula:

Mandatory Visualization: Signaling Pathway

The following diagram illustrates a potential mechanism of action for the antioxidant and anti-inflammatory effects of 7-octenoic acid, based on current research. This pathway may serve as a hypothetical model for investigating the mechanisms of other octenoic acid isomers.

Antioxidant_Pathway cluster_cell Macrophage cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates OctenoicAcid 7-Octenoic Acid OctenoicAcid->IKK Inhibits NOX2_complex NADPH Oxidase 2 (NOX2) OctenoicAcid->NOX2_complex Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases ROS ROS NOX2_complex->ROS Produces DNA DNA NFkB_nuc->DNA ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription

Caption: Proposed signaling pathway for the antioxidant and anti-inflammatory effects of 7-octenoic acid.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of cis-beta-Octenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cis-beta-Octenoic acid, a short-chain fatty acid (SCFA), is critical in various research and development settings. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by representative experimental data from the analysis of similar organic acids, to aid in the selection of the most suitable technique for your specific application.

Methodological Comparison: HPLC vs. GC-MS

Both HPLC and GC-MS offer robust platforms for the analysis of organic acids, each with distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) is often favored for its straightforward sample preparation and direct analysis capabilities. For many organic acids, HPLC analysis does not require derivatization, which simplifies the workflow and reduces the potential for analytical errors.[1] Cation-exchange HPLC, for instance, has been shown to be a rapid and non-destructive assay for organic acids.[1] However, the sensitivity of HPLC, particularly with UV detection, can be a limiting factor for trace-level analysis.[2] The carboxyl group of organic acids has a weak UV absorption, typically monitored around 210 nm.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is renowned for its high resolution, sensitivity, and specificity.[3] The coupling of GC with a mass spectrometer allows for unequivocal identification of compounds.[3] However, a significant drawback of GC-MS for non-volatile compounds like organic acids is the necessity of derivatization to increase their volatility.[3][4] This additional step can be tedious and introduce variability.[3][4] Common derivatization techniques include esterification with agents like BF₃/methanol or creating trimethylsilyl (TMS) derivatives.[1][3]

A comparison of key characteristics is summarized below:

FeatureHPLCGC-MS
Sample Preparation Often simple, direct injection possible.[1]Typically requires derivatization to increase volatility.[3]
Sensitivity Can be lower, especially with UV detection.[2]Generally higher, capable of trace-level analysis.[3]
Specificity Good, but can be limited by co-eluting compounds.Excellent, especially with mass spectrometric detection.[3][5]
Speed Can be rapid, with short run times.[6]Run times can be longer, plus derivatization time.
Cost Generally lower instrument cost.[1]Higher instrument cost.[1]
Ease of Use Considered more straightforward and reliable for routine quantification.[3]Can be more complex due to derivatization and instrument tuning.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for HPLC and GC-MS analysis of short-chain fatty acids, which can be adapted for this compound.

This protocol is based on methods used for the analysis of organic acids in biological and food matrices.

  • Sample Preparation:

    • For liquid samples (e.g., culture media), centrifuge to remove particulate matter.[7]

    • For solid samples (e.g., tissue, feces), perform a liquid-liquid or solid-phase extraction. An aqueous extraction can be effective for SCFAs.[8]

    • Filter the final extract through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A cation-exchange column, such as a Bio-Rad Aminex HPX-87H, is commonly used.[1]

    • Mobile Phase: Isocratic elution with a dilute acid, such as 0.005 M H₂SO₄.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.

  • Detection:

    • UV detector set at 210 nm.[1][4]

This protocol includes a common derivatization step to make the SCFAs volatile for GC analysis.

  • Sample Preparation and Derivatization (TMS derivatives):

    • Lyophilize an aliquot of the sample extract.[3]

    • To the dry residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.[4]

  • GC-MS Conditions:

    • Column: A polar capillary column, such as a DB-FFAP (30 m x 0.25 mm x 0.5 µm), is suitable for separating fatty acid methyl esters.[8] A high-polarity SP-2560 column is effective for separating cis and trans isomers of fatty acids.[9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp to 200 °C at 8 °C/min.

      • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[8]

    • Injection: 1 µL in splitless mode.

    • Injector Temperature: 250 °C.

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Quantitative Performance Data

The following table summarizes typical validation parameters for HPLC and GC-MS methods for SCFAs, providing an indication of the expected performance for this compound analysis.

ParameterHPLC-UVGC-FID[8]LC-MS/MS[6][10]
Linearity (R²) > 0.99> 0.99994> 0.998
LOD ~1 µg (compound dependent)[2]0.02 - 0.23 µg/mL~0.001 mM (40 nM)
LOQ -0.08 - 0.78 µg/mL160 nM - 310 nM
Intra-day Precision (%RSD) < 5%0.56 - 1.03%< 12% (< 3%)
Inter-day Precision (%RSD) < 10%0.10 - 4.76%< 20% (< 3%)
Accuracy/Recovery (%) 90 - 110%54.24 - 140.94%92 - 120%

Note: Data is compiled from studies on various short-chain fatty acids and organic acids and should be considered representative.

Visualizing the Workflow and Decision Process

The following diagrams illustrate the typical experimental workflow for cross-validation and a logical decision tree for method selection.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Method Validation & Comparison Sample Biological Sample Extraction Extraction of This compound Sample->Extraction HPLC_inj Direct Injection Extraction->HPLC_inj Derivatization Derivatization Extraction->Derivatization HPLC_run HPLC-UV Analysis HPLC_inj->HPLC_run HPLC_data HPLC Data HPLC_run->HPLC_data Validation Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) HPLC_data->Validation GCMS_inj Injection Derivatization->GCMS_inj GCMS_run GC-MS Analysis GCMS_inj->GCMS_run GCMS_data GC-MS Data GCMS_run->GCMS_data GCMS_data->Validation Comparison Statistical Comparison (e.g., t-test, Bland-Altman) Validation->Comparison

Caption: Cross-validation workflow for HPLC and GC-MS analysis.

MethodSelection node_rect node_rect start High-throughput Screening? sensitivity Trace Level Analysis Required? start->sensitivity No hplc Choose HPLC start->hplc Yes derivatization Derivatization Acceptable? sensitivity->derivatization Yes cost Budget Constraint? sensitivity->cost No gcms Choose GC-MS derivatization->gcms Yes lcms Consider LC-MS/MS derivatization->lcms No cost->hplc Yes cost->lcms No

Caption: Decision tree for analytical method selection.

Conclusion

The choice between HPLC and GC-MS for the analysis of this compound depends heavily on the specific requirements of the study. For routine quantification where high throughput and simplicity are paramount, HPLC is often the more practical choice.[3] Conversely, when high sensitivity for trace-level detection and unequivocal identification are critical, the superior performance of GC-MS may be necessary, despite the more complex sample preparation.[3] For applications demanding both high sensitivity and a simpler workflow than traditional GC-MS, LC-MS/MS presents a compelling alternative, though with higher initial costs.[6][10] Ultimately, a thorough evaluation of the analytical needs and available resources should guide the selection process.

References

A Structural and Functional Comparison of cis-beta-Octenoic Acid and Other Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural, physical, and known biological properties of cis-beta-Octenoic acid against other common unsaturated fatty acids, namely oleic acid, linoleic acid, and palmitoleic acid. While direct comparative experimental data for this compound is limited in the current scientific literature, this guide summarizes existing data for each fatty acid to facilitate informed research and development decisions.

Structural and Physical Properties

Unsaturated fatty acids are characterized by the presence of at least one double bond in their aliphatic chain, which influences their molecular shape and physical properties. The "cis" configuration of the double bond introduces a kink in the hydrocarbon chain, affecting how the molecules pack together and, consequently, their melting points.

PropertyThis compoundOleic AcidLinoleic AcidPalmitoleic Acid
Chemical Formula C8H14O2[1]C18H34O2[2]C18H32O2[3]C16H30O2
Molecular Weight ( g/mol ) 142.20[1]282.47[2]280.45[3]254.41
Chain Length 8181816
Unsaturation MonounsaturatedMonounsaturatedPolyunsaturatedMonounsaturated
Double Bond Position 39[2]9, 12[4]9
Melting Point (°C) Data not available13-14[2]-5[3]-0.1
Boiling Point (°C) 240-242[5]360 (decomposes)[2]230Data not available
Solubility in Water Slightly soluble[5][6]Insoluble[2]Virtually insoluble[7]Data not available
Appearance White solid or oily liquid[6][8]Colorless to pale yellow liquid[2]Colorless liquid[7]Colorless liquid

Comparative Biological Activity

This compound

As a medium-chain fatty acid (MCFA), this compound is likely to be metabolized differently from long-chain fatty acids. MCFAs are more rapidly absorbed and transported to the liver via the portal vein for quick energy production. While specific studies on the biological effects of the cis-beta isomer are limited, some medium-chain fatty acids have been shown to act as partial agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.

Oleic Acid

Oleic acid is the most common monounsaturated fatty acid in nature and is a major component of olive oil.[2][9]

  • Anti-inflammatory Effects: Studies have shown that oleic acid can reduce levels of inflammatory markers such as C-reactive protein (CRP).[10] In cell-based studies, it has been observed to inhibit the production of pro-inflammatory cytokines.[11] Its consumption, particularly as part of a Mediterranean diet, is associated with lower levels of inflammation.[11]

  • Cardiovascular Health: Consumption of monounsaturated fats like oleic acid is linked to decreased low-density lipoprotein (LDL) cholesterol and potentially increased high-density lipoprotein (HDL) cholesterol.[2]

  • Cellular Function: Oleic acid is a major component of membrane phospholipids and is crucial for maintaining cell structure and function.[12][13]

Linoleic Acid

Linoleic acid is an essential omega-6 polyunsaturated fatty acid, meaning it must be obtained from the diet.[4]

  • Inflammatory Response: The role of linoleic acid in inflammation is complex. While it is an essential fatty acid, a high intake, especially with a low intake of omega-3 fatty acids, can lead to the production of pro-inflammatory eicosanoids.[14][15][16] However, some research also points to its anti-inflammatory properties when applied topically.[7] The inflammatory response to linoleic acid may also be dependent on an individual's genetics.[17][18]

  • PPAR Activation: Conjugated linoleic acid (CLA), a group of isomers of linoleic acid, has been identified as a potent ligand and activator of PPARα and PPARγ.[19][20][21][22]

Palmitoleic Acid

Palmitoleic acid is an omega-7 monounsaturated fatty acid.

  • Anti-inflammatory Effects: Palmitoleic acid has demonstrated potent anti-inflammatory activity. Studies have shown it can inhibit the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[23][24] In human endothelial cells, palmitoleic acid showed stronger anti-inflammatory potential compared to oleic and palmitic acids.[25][26] It has been shown to reduce inflammation in macrophages by inhibiting the NF-κB pathway.[27]

  • Metabolic Regulation: Palmitoleic acid has been described as a "lipokine" and is involved in regulating glucose and lipid metabolism. It can improve insulin sensitivity and has been shown to activate PPARα.[28][29][30][31][32]

Experimental Protocols

Fatty Acid Analysis in Cell Culture via GC-MS

This protocol outlines a general procedure for the extraction and analysis of fatty acids from cultured cells.

  • Cell Harvesting and Lipid Extraction:

    • Harvest cultured cells and wash with phosphate-buffered saline (PBS).

    • Perform lipid extraction using a solvent system such as chloroform/methanol.

    • An internal standard (e.g., heptadecanoic acid) is added to correct for extraction efficiency.

  • Transesterification:

    • The extracted lipids are converted to fatty acid methyl esters (FAMEs) by incubation with a reagent like boron trifluoride in methanol.

  • GC-MS Analysis:

    • The resulting FAMEs are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Fatty acids are identified based on their retention times and mass spectra compared to known standards.[33][34][35][36][37]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cell_culture Cell Culture with Fatty Acid Treatment harvest Harvest and Wash Cells cell_culture->harvest extraction Lipid Extraction (e.g., Chloroform/Methanol) harvest->extraction transesterification Transesterification to FAMEs (e.g., BF3/Methanol) extraction->transesterification Lipid Extract gcms GC-MS Analysis transesterification->gcms FAMEs data_analysis Data Analysis (Quantification & Identification) gcms->data_analysis PPAR_Activation cluster_ligand Ligand Binding cluster_dimerization Heterodimerization cluster_transcription Gene Transcription FA Unsaturated Fatty Acid (e.g., Linoleic, Palmitoleic) PPAR PPARα / PPARγ FA->PPAR Binds to PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to Target_Genes Target Genes (Lipid & Glucose Metabolism, Inflammation) PPRE->Target_Genes Regulates Transcription Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_transcription Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB (p65/p50) (in Nucleus) NFkB->NFkB_nuc Translocates CBOA This compound CBOA->IKK Inhibits (Hypothesized) Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB_nuc->Genes

References

Differential Effects of Medium-Chain Unsaturated Fatty Acids on Various Bacterial Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the antibacterial properties of medium-chain unsaturated fatty acids, with a focus on cis-beta-Octenoic acid analogues due to limited direct data.

Medium-chain fatty acids are known to possess broad-spectrum antibacterial capabilities with a reduced likelihood of inducing resistance compared to traditional antibiotics.[1] Their mechanisms of action are often multifaceted, involving disruption of the bacterial cell membrane and interference with critical cellular processes such as quorum sensing.[2][3]

Comparative Antibacterial Activity of Medium-Chain Unsaturated Fatty Acids

The antibacterial efficacy of MCU-FAs can vary significantly depending on the bacterial species. Gram-positive bacteria, in particular, have shown susceptibility to various unsaturated fatty acids. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of representative MCU-FAs against common bacterial strains, providing a comparative overview of their potential potency.

Fatty AcidBacterial StrainMIC (µg/mL)Reference
Linoleic Acid Staphylococcus aureus DSM 110464 (bacteriostatic)[4]
Bacillus cereus DSM 62632 (bacteriostatic)[4]
Pseudomonas aeruginosa PA14>256[4]
Escherichia coli MT102>256[4]
γ-Linolenic Acid Staphylococcus aureus DSM 1104128 (bacteriostatic)[4]
Myristoleic Acid Staphylococcus aureus ATCC 6538100[5]
7(Z),10(Z)-Hexadecadienoic Acid Staphylococcus aureus DSM 110432 (bactericidal)[4]
Staphylococcus epidermidis ATCC 3598416 (bacteriostatic)[4]
Bacillus cereus DSM 62616 (bactericidal)[4]

Experimental Protocols

The determination of the antibacterial activity of fatty acids typically involves standardized methods to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Fatty Acid Stock Solution:

  • Dissolve the fatty acid in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.

  • Further dilute the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth) to achieve the desired starting concentration for the assay.

2. Inoculum Preparation:

  • Culture the bacterial strain of interest on an appropriate agar medium for 18-24 hours.

  • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the fatty acid solution in the broth medium.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (broth with bacteria, no fatty acid) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the fatty acid at which there is no visible growth of the bacteria.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fatty_acid Prepare Fatty Acid Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_fatty_acid->serial_dilution Add to plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation Standardize serial_dilution->inoculation Inoculate incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Determine MIC (No Visible Growth) incubation->read_results

Experimental workflow for MIC determination.

Mechanisms of Action

The antibacterial effects of medium-chain unsaturated fatty acids are primarily attributed to two key mechanisms: disruption of the bacterial cell membrane and interference with quorum sensing signaling pathways.

Bacterial Cell Membrane Disruption

Unsaturated fatty acids can integrate into the bacterial cell membrane, leading to a disruption of its structure and function. The "kinks" in their hydrocarbon tails, introduced by the cis double bonds, interfere with the tight packing of the phospholipid bilayer.[6] This increases membrane fluidity and permeability, ultimately leading to leakage of essential intracellular components and cell death.

membrane_disruption cluster_membrane Bacterial Cell Membrane p1 p4 p1->p4 p2 p5 p2->p5 p3 p6 p3->p6 fatty_acid Unsaturated Fatty Acid disruption Membrane Destabilization Increased Permeability fatty_acid->disruption Integration leakage Leakage of Intracellular Contents disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

Mechanism of bacterial membrane disruption.

Interference with Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. This system regulates various processes, including biofilm formation and virulence factor production. Some unsaturated fatty acids have been shown to interfere with QS signaling.[2] For instance, in Gram-negative bacteria like Acinetobacter baumannii, palmitoleic and myristoleic acids have been demonstrated to decrease the expression of the QS regulator abaR, consequently reducing the production of N-acyl-homoserine lactone (AHL) signal molecules.[2] This disruption of QS can lead to reduced biofilm formation and virulence.

quorum_sensing_inhibition cluster_qs Quorum Sensing Pathway signal_synthesis Signal Molecule (e.g., AHL) Synthesis signal_receptor Signal Binding to Receptor signal_synthesis->signal_receptor Diffusion gene_expression Virulence & Biofilm Gene Expression signal_receptor->gene_expression Activation fatty_acid Unsaturated Fatty Acid inhibition_node Inhibition of Regulator Expression (e.g., abaR) fatty_acid->inhibition_node inhibition_node->signal_synthesis Reduces

Inhibition of Quorum Sensing by unsaturated fatty acids.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling cis-beta-Octenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of cis-beta-Octenoic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on general chemical resistance principles for organic acids.

PPE CategoryMaterial/TypeSpecification/StandardRationale
Hand Protection Nitrile or Neoprene GlovesASTM F739Provides good resistance to a range of organic acids. A thicker glove (e.g., >8 mil) is recommended for prolonged handling.[1][2][3]
Eye Protection Chemical Safety GogglesANSI Z87.1Protects against splashes and droplets. A face shield should be worn in conjunction with goggles when handling larger quantities.
Skin and Body Chemical-Resistant Lab CoatProtects against incidental contact. Should be worn over personal clothing.
Respiratory Fume HoodASHRAE 110All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: Handling this compound

A systematic approach to handling this compound is critical to minimize risks. The following step-by-step protocol should be followed:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary materials, including this compound, solvents, and reaction vessels.

    • Don the appropriate PPE as specified in the table above.

    • Have an emergency eyewash and safety shower accessible and unobstructed.

  • Handling:

    • Conduct all transfers and manipulations of this compound within the fume hood.

    • Use compatible labware (e.g., glass, PTFE) to avoid degradation.

    • Avoid direct contact with the skin and eyes.

    • In case of a spill, immediately alert personnel and follow your institution's spill response procedures.

  • Post-Handling:

    • Close all containers of this compound securely.

    • Decontaminate all surfaces and equipment used.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Neutralization (for dilute aqueous solutions):

    • Under the guidance of your EHS office, dilute aqueous solutions may be neutralized with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8.[4]

    • This process should be performed in a fume hood with appropriate PPE.

  • Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4]

    • The rinsate should be collected as hazardous waste.

    • Deface the label on the empty container before disposal in accordance with institutional policies.[4]

  • Final Disposal:

    • All chemical waste must be disposed of through your institution's hazardous waste management program.[4]

Workflow for Handling and Disposal

cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_post_handling Post-Handling Phase cluster_disposal Disposal Phase prep_fume_hood Verify Fume Hood prep_materials Gather Materials prep_fume_hood->prep_materials prep_ppe Don PPE prep_materials->prep_ppe prep_emergency Check Emergency Equipment prep_ppe->prep_emergency handle_transfer Transfer in Fume Hood prep_emergency->handle_transfer handle_spill Spill Response (if needed) handle_transfer->handle_spill post_close Secure Containers handle_transfer->post_close post_decontaminate Decontaminate Surfaces post_close->post_decontaminate post_ppe Doff & Dispose of PPE post_decontaminate->post_ppe post_wash Wash Hands post_ppe->post_wash disp_segregate Segregate Waste post_ppe->disp_segregate disp_neutralize Neutralize (if applicable) disp_segregate->disp_neutralize disp_rinse Triple-Rinse Containers disp_neutralize->disp_rinse disp_final Hazardous Waste Pickup disp_rinse->disp_final

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.